The table below summarizes the primary molecular mechanisms of amantadine hydrochloride.
| Mechanism of Action | Biological Target | Functional Consequence | Therapeutic Relevance |
|---|---|---|---|
| Dopamine Release Promotion [1] [2] [3] | Presynaptic dopamine neurons | Increases concentration of dopamine in the synaptic cleft [4] [3] | Ameliorates motor symptoms in Parkinson's disease; improves arousal and motivation in TBI [3] |
| Dopamine Reuptake Inhibition [1] [2] [3] | Dopamine transporter (DAT) | Prolongs dopamine signaling in the synapse [3] | Contributes to antiparkinsonian and psychostimulant effects [3] |
| NMDA Receptor Antagonism [5] [1] [6] | Glutamate NMDA receptor | Reduces glutamate-mediated excitotoxicity and calcium influx [7] | Provides neuroprotection; reduces dyskinesias; may contribute to antidepressant-like effects [6] [7] |
| Antiviral Activity [5] [1] | Influenza A M2 protein | Blocks viral uncoating and replication [5] [1] | No longer recommended due to widespread resistance [1] [8] |
Amantadine's therapeutic effects are linked to its dual action on dopaminergic and glutamatergic systems. It enhances dopamine signaling by promoting presynaptic release and inhibiting reuptake [4] [3], while also acting as a weak, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist to counter glutamate excitotoxicity [5] [1] [7]. Recent research also indicates that its antidepressant-like effects involve both D2 and NMDA receptors [6].
Key experimental models have elucidated amantadine's mechanisms, particularly regarding dopaminergic function in neurological injury.
Experimental workflow for assessing amantadine's effects on dopamine release and behavior in a TBI model [3].
This protocol is based on a study investigating how chronic amantadine treatment ameliorates dopamine-releasing and behavioral deficits after fluid percussion injury (FPI) in rats [3].
Step 1: Animal Model and Injury Induction
Step 2: Drug Treatment Protocol
Step 3: Measurement of Dopamine Release (Key Experimental Readout)
Step 4: Behavioral Correlation
The table below consolidates key pharmacokinetic parameters essential for research and development.
| Parameter | Value / Range | Context / Note |
|---|---|---|
| Bioavailability [8] [9] | 86% - 90% | Oral administration |
| Protein Binding [5] [8] | ~67% | Concentration independent (0.1–2.0 mcg/mL) |
| Time to Peak Concentration (T~max~) [5] | 2 - 4 hours | After oral administration |
| Elimination Half-Life [5] [8] | 10 - 31 hours (average 17 ± 4h) | Significantly prolonged in elderly and renal impairment |
| Apparent Oral Clearance [5] | 0.28 ± 0.11 L/hr/kg | In healthy adult male volunteers |
| Volume of Distribution [5] | 3 - 8 L/kg | Suggests extensive tissue binding |
Amantadine's mechanism of action translates into several clinical applications, both approved and off-label.
While the dopaminergic and NMDA antagonist properties are well-established, the complete mechanistic picture of amantadine is still being unraveled. Future research should focus on:
Following oral administration, amantadine is well absorbed [1] [2]. The apparent volume of distribution is large, indicating extensive tissue distribution beyond the plasma compartment [1] [2]. A notable characteristic is that the volume of distribution is inversely related to the dose across the therapeutic range, contributing to a logarithmic increase in plasma concentration as the dose increases [1] [2].
Newer extended-release (ER) formulations modify the absorption profile. A 2019 study on a once-daily ER tablet showed a slow release of amantadine, with a peak plasma concentration occurring at approximately 7.5 hours post-dose after a morning administration [3]. The bioavailability of a 258 mg ER tablet was not affected by a high-fat meal [3].
Amantadine PK: Absorption & Distribution
Amantadine undergoes little metabolism in the body and is primarily eliminated unchanged by the kidneys [1]. The elimination process involves both glomerular filtration and tubular secretion [1] [2].
Renal function is the most critical factor influencing amantadine clearance. The drug accumulates in patients with renal dysfunction, necessitating dose reductions to prevent toxicity [1] [4] [5]. The following diagram illustrates the elimination pathway:
Amantadine PK: Elimination Pathways
The pharmacokinetic profile of the extended-release formulation was established through phase 1 clinical studies. Key methodological details and findings are summarized below:
| Study Objective | Design | Treatments | Key PK Findings |
|---|---|---|---|
| Dose Proportionality & Single-Dose PK [3] | Open-label, 4-period crossover, single-dose in healthy volunteers. | Amantadine ER (129, 193, 258 mg) vs. Amantadine IR syrup (129 mg). | Plasma exposure ((C_{max}), AUC) increased proportionally with dose. ER peak concentration at ~7.5 h. |
| Food-Effect [3] | Open-label, 2-period crossover, single-dose in healthy volunteers. | Amantadine ER 258 mg (fasting vs. high-fat meal). | No meaningful effect of a high-fat meal on overall bioavailability (AUC) or peak concentration ((C_{max})). |
| Steady-State Bioequivalence [3] | Open-label, 2-period crossover, multiple-dose in healthy volunteers. | Amantadine ER 258 mg once daily vs. Amantadine IR 129 mg twice daily. | At steady state, the 24-h average plasma concentration of the ER regimen was equivalent (bioequivalent) to the IR regimen. |
| Outcome Measure | Time Frame | Findings (Amantadine vs. Placebo) | Certainty of Evidence |
|---|---|---|---|
| Glasgow Coma Scale (GCS) [1] | Day 7 | Significant improvement (MD: 1.50; 95% CI 0.08–2.92) | Mixed, from low to moderate |
| Day 3 | No significant difference [1] | ||
| Mini-Mental State Examination (MMSE) [1] | Not specified | Significant improvement (MD: 3.23; 95% CI 0.53–5.94) | Low |
| Disability Rating Scale (DRS) [2] [3] [1] | First 6 weeks | Significant improvement in one analysis [2] [3] | Low to very low |
| Overall | No significant difference in pooled analyses [2] [3] [1] | ||
| Functional Recovery (Composite) | Long-term | No significant difference [2] [3] | Low |
| Safety (Mortality, Seizures, GI Events) [2] [3] | Entire trial period | No significant difference from placebo | Moderate |
Amantadine's potential utility in TBI is attributed to its multi-target mechanism of action, which addresses several pathophysiological pathways.
The following diagram illustrates the key mechanisms through which amantadine is hypothesized to exert its effects following a TBI.
Amantadine's multi-target action on TBI pathways.
For researchers looking to replicate or design studies, here are the methodologies from key cited clinical trials.
The body of evidence suggests that amantadine is a safe drug that can provide a beneficial boost in the early stages of recovery, particularly for disorders of consciousness [1]. However, its effect on long-term, comprehensive functional recovery is less clear [2] [3]. The positive short-term signals highlight the need for more robust, large-scale randomized controlled trials with longer follow-up periods.
Future research should focus on:
The following table summarizes the key molecular interactions of amantadine and its net functional effects.
| Target / Pathway | Type of Interaction | Reported Affinity/Effect (Quantitative Data) | Functional Outcome |
|---|---|---|---|
| Sigma-1 Receptor | Agonist [1] | Ki = 7.44 ± 0.82 μM (rat forebrain) [1] | Potentiates bradykinin-induced Ca²⁺ mobilization; enhances dopamine receptor coupling [1] |
| NMDA Receptor | Uncompetitive Antagonist [2] [3] [4] | Low-affinity, voltage-dependent block [5] | Reduces excitotoxicity; contributes to anti-dyskinesia effects [2] [4] |
| Dopaminergic System | Enhances Transmission [1] [4] | Increases dopamine release & inhibits reuptake (pre-synaptic) [4] | Improves Parkinsonian symptoms; underlies pro-dopaminergic side effects [3] [6] |
| Nicotinic Acetylcholine Receptor | Negative Allosteric Modulator [3] | Not fully quantified in results | Potential modulation of cholinergic signaling [3] |
The key experiments that define amantadine's mechanisms are outlined below, providing a guide for replication and further research.
| Experimental Focus | Detailed Methodology | Key Findings & Outcome Measures |
|---|
| Sigma-1 Receptor Binding & Function | 1. Binding Assay: • Used rat forebrain homogenates. • Radioligand: [³H]-(+)SKF-10,047. • Determined Ki (inhibition constant) [1].
2. Functional Ca²⁺ Assay: • Used NG108-15 neuroblastoma cells. • Stimulated with bradykinin. • Measured drug effect on intracellular Ca²⁺ mobilization [1].
3. GTPγS Binding: • Used striatal membranes from treated rats. • Measured dopamine-stimulated [³⁵S]GTPγS binding to assess G-protein coupling [1]. | • Amantadine bound sigma-1 receptors with Ki ~7.44 μM [1]. • Potentiated Ca²⁺ response, mimicking sigma-1 agonist PRE-084 [1]. • Enhanced G-protein coupling; effect blocked by antagonist BD1047 [1]. | | Anti-Glioma Activity (Apoptosis & Autophagy) | 1. Cell Viability: CCK-8 assay on U87/U251 cells treated with 0-80 μM AMT [7].
2. Apoptosis Assay: Flow cytometry with Annexin V-FITC/PI staining [7].
3. ROS Assay: DCFH-DA probe measured by fluorescence microscopy/flow cytometry [7].
4. Autophagy Flux: Immunoblotting for LC3, p62; immunofluorescence for LC3 puncta [7]. | • Dose-dependent reduction in cell viability [7]. • Induced mitochondrial apoptosis (increased cleaved caspase-3, PARP) [7]. • Caused massive ROS accumulation and loss of mitochondrial membrane potential [7]. • Induced autophagosome formation but blocked autophagosome-lysosome fusion [7]. | | Anti-Dyskinesia Efficacy in PD | 1. Clinical Trials (Amantadine ER): • Randomized, double-blind, placebo-controlled studies in PD patients with LID. • Primary endpoint: Change in Unified Dyskinesia Rating Scale (UDysRS) [4] [6].
2. Pharmacokinetic Analysis: • Measured plasma concentrations of extended-release (ER) vs. immediate-release (IR) formulations [4]. | • Amantadine ER (274 mg at bedtime) significantly reduced UDysRS scores and OFF time [4] [6]. • ER formulation provided sustained plasma concentrations >1,400 ng/mL, associated with 50% dyskinesia reduction (EC₅₀) [4]. |
For a comprehensive investigation of amantadine's effects, you can follow an integrated workflow that examines its impact from cellular binding to functional neuronal changes. The diagram below visualizes this multi-stage experimental approach.
Despite decades of clinical use, the precise interplay between amantadine's multiple mechanisms is not fully understood [5]. Key questions for future research include:
| Property / Aspect | Key Findings | Experimental Evidence & Conditions |
|---|---|---|
| Solubility | Lipids: Highest in Glyceryl monostearate (40.36 mg/g). Oils: Highest in Eucalyptus oil (3.45 mg/ml). Surfactants: Highest in Tween-20 (3.47 mg/ml). [1] | Solubility studies in various solid/liquid lipids and surfactants; Derivatization with 1,2-naphthoquinone-4-sulphonate for UV-Vis analysis. |
| Membrane Partitioning | Preferentially partitions into lipid bilayers over aqueous solution; significantly more soluble in membranes than in bulk hydrocarbon solvent. [2] [3] | Molecular dynamics (MD) simulations; experimental partitioning studies. |
| Depth & Localization in Bilayer | Preferred Location: Interfacial region, near lipid glycerol backbone and headgroups. Protonation State Effect: Protonated species favors interfacial region but has a large energy barrier in bilayer center; deprotonated species can permeate more easily. [2] [3] [4] | Potential of Mean Force (PMF) calculations using MD simulations; Neutron and X-ray diffraction on DOPC bilayers; Solid-state NMR. |
| Domain Preference | Preferentially associates with disordered liquid-disordered (Ld) domains (e.g., POPC-rich) and domain boundaries over ordered, raft-like liquid-ordered (Lo) domains. [2] [5] | Combined Langmuir trough, Differential Scanning Calorimetry (DSC), and MD simulations on phase-separated POPC/DSPC/Cholesterol membranes. |
| Effect on Membrane Structure | Disordering effect: Increases membrane fluidity and disorder. Disruptive property: Can disrupt membrane integrity at high concentrations. [2] [4] [5] | Langmuir isotherms show increased lipid area; DSC shows lowered phase transition temperature; Droplet Interface Bilayer (DIB) experiments. |
The following section details the core methodologies used to generate the data summarized above, providing a roadmap for your own experimental work.
This technique measures the surface pressure-area (π-A) isotherms of lipid monolayers to study drug-lipid interactions and domain preference [2] [5].
DSC detects changes in the phase transition behavior of lipid bilayers, revealing the thermodynamic impact of drug incorporation [2] [4] [5].
MD simulations provide atomic-level insight into the location, orientation, and dynamics of amantadine within a modeled lipid bilayer [2] [3].
This method is used to determine structural changes in the lipid lamellae upon drug interaction [4].
The interaction of amantadine with lipid membranes has direct functional consequences, extending beyond passive diffusion to active modulation of the membrane environment and its proteins.
Mechanisms of Amantadine's Interaction with Membranes and Proteins
Modulation of Target Protein Dynamics: As illustrated, amantadine's interaction with the membrane itself can directly affect its viral target, the influenza A M2 proton channel. NMR studies show that amantadine binding to the channel accelerates the uniaxial rotational diffusion of the M2 helical bundle within the bilayer, leading to a more stable and cohesive tetramer [6]. Furthermore, in thicker membranes, amantadine binding induces a conformational change that closes the C-terminal pore of the channel, physically blocking proton conductance [7]. This demonstrates a dual mechanism: direct pore blockage and allosteric inhibition via membrane-mediated effects.
Implications for Drug Delivery and Targeting: The preference for disordered lipid domains means amantadine, and potentially its nanoformulations, will naturally accumulate in specific regions of cellular membranes. This can be exploited for drug delivery. For instance, nanostructured lipid carriers (NLCs) have been successfully developed for the nose-to-brain delivery of amantadine, bypassing the blood-brain barrier to treat Parkinson's disease [8]. Furthermore, a specific amantadine-sensitive transport system has been identified at the inner blood-retinal barrier, which actively transports lipophilic primary amines like amantadine into the retina [9]. This system could be leveraged for targeted retinal drug delivery.
This compound is a therapeutically significant pharmaceutical compound with demonstrated efficacy as both an antiviral agent against influenza A and an antidyskinetic medication for managing Parkinson's disease symptoms. The growing importance of this active pharmaceutical ingredient (API) in therapeutic applications has driven the need for more efficient, economical, and environmentally friendly synthetic protocols. Traditional synthetic routes to this compound have typically involved three or four-step processes commencing from adamantane or 1-bromoadamantane, generally proceeding through Ritter-type reactions with acetonitrile to form N-(1-adamantyl)acetamide intermediates, followed by hydrolysis and salt formation. These conventional methodologies have been plagued by several limitations, including modest overall yields (typically ranging from 45-58%), requirements for hazardous reagents (such as liquid bromine, benzene, or diethylene glycol), and operational complexities that complicate scale-up for industrial production [1] [2].
Recent advances in synthetic methodology have demonstrated that a streamlined two-step approach utilizing formamide as a key reagent offers substantial improvements over traditional routes. This innovative protocol proceeds through an N-(1-adamantyl)formamide intermediate and achieves significantly enhanced overall yields while simultaneously addressing critical environmental and safety concerns associated with earlier processes. The application notes that follow provide comprehensive experimental details, optimization parameters, and characterization data to facilitate the successful implementation of this improved synthetic route in both research and industrial settings. This two-step methodology represents a substantial advancement in synthetic efficiency, cost-effectiveness, and environmental compatibility for the production of this compound, effectively overcoming the principal limitations associated with conventional synthetic approaches [1] [2] [3].
Reaction Setup: In a properly configured 1 L three-necked flask, combine 1-bromoadamantane (215.1 g, 1.0 mol) with formamide (450.5 g, 10.0 mol). Begin mechanical stirring to ensure thorough mixing of the reactants.
Acid Addition: Carefully add sulfuric acid (96%, 549.0 g, 5.6 mol) dropwise to the reaction mixture while maintaining the temperature below 40°C using an ice bath if necessary. This controlled addition is critical to manage exothermicity.
Reaction Execution: After complete acid addition, heat the reaction mixture to 85°C and maintain with continuous stirring for 5.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC analysis.
Workup Procedure: Upon reaction completion, carefully pour the mixture onto 1.5 L of ice-cold water with continuous stirring. A white solid precipitate (N-(1-adamantyl)formamide) will form.
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water (3 × 200 mL). Dry the product under reduced pressure to constant weight to yield the intermediate as a white crystalline solid [1].
Table 1: Typical Yield and Characteristics for N-(1-Adamantyl)formamide Synthesis
| Parameter | Specification |
|---|---|
| Yield | 94% |
| Purity (by GC) | >98.8% |
| Physical Form | White crystalline solid |
| Reaction Scale | 250 g scale demonstrated |
| Reaction Time | 5.5 hours |
Reaction Setup: Charge N-(1-adamantyl)formamide (179.3 g, 1.0 mol) and 19.46% hydrochloric acid (607.0 g, 4.0 mol) into a 500 mL round-bottom flask.
Reaction Execution: Heat the mixture under reflux with continuous stirring for 1 hour. The reaction progress can be monitored by TLC until complete consumption of the starting formamide is observed.
Crystallization Initiation: After the reflux period, gradually cool the reaction mixture to room temperature with continuous stirring to initiate crystallization.
Isolation and Purification: Collect the crystallized product by vacuum filtration. For additional purification, the crude product may be recrystallized from a methanol-water co-solvent system (typically 2:1 ratio).
Drying: Wash the crystals with cold acetone (2 × 50 mL) and dry under reduced pressure at 60°C to constant weight to yield this compound as a white crystalline solid [1] [2].
Table 2: Typical Yield and Characteristics for this compound Synthesis
| Parameter | Specification |
|---|---|
| Yield | 93% |
| Overall Yield (from 1-bromoadamantane) | 88% |
| Purity | >99.2% |
| Physical Form | White crystalline solid |
| Reaction Time | 1 hour |
The successful implementation and scale-up of this two-step synthetic procedure require careful attention to several critical process parameters that significantly impact both yield and product quality. Through systematic optimization studies, the following key parameters have been identified as essential for achieving optimal results:
Molar Ratio Optimization: The molar ratio of formamide to 1-bromoadamantane to sulfuric acid has been optimized to 10:1:5.6 respectively. This specific ratio ensures complete conversion while minimizing excess reagent usage, contributing to the economic and environmental advantages of the process.
Temperature Control: Maintaining the reaction temperature at precisely 85°C during the formylation step is critical for achieving high conversion rates while minimizing byproduct formation. Excessive temperatures can lead to decomposition, while lower temperatures result in incomplete reactions.
Reaction Time Monitoring: The established reaction time of 5.5 hours for the first step represents the optimal balance between maximizing yield and operational efficiency. Extended reaction times do not significantly improve yields but negatively impact process economics.
Acid Concentration: Using 19.46% hydrochloric acid for the hydrolysis step provides the optimal balance between reaction rate and safety considerations. Higher concentrations increase corrosion risks without substantially improving yields, while lower concentrations prolong reaction times unnecessarily [1].
A thorough comparative analysis demonstrates the significant advantages of the two-step formamide-mediated approach over traditional synthetic routes for this compound production:
Table 3: Comparative Analysis of this compound Synthetic Methods
| Parameter | Traditional 3-4 Step Process | Two-Step Formamide Process |
|---|---|---|
| Number of Steps | 3-4 steps | 2 steps |
| Overall Yield | 50-58% | 88% |
| Key Intermediate | N-(1-adamantyl)acetamide | N-(1-adamantyl)formamide |
| Hazardous Reagents | Liquid bromine, benzene, diethylene glycol | None |
| High-Temperature Steps | 240-250°C for 5-15 hours | Maximum 85°C |
| Toxic Solvents | Benzene, ether | None required |
| Environmental Impact | Higher waste generation | Minimal waste |
| Scale-Up Suitability | Limited due to safety concerns | Excellent |
The two-step formamide route demonstrates clear advantages in multiple aspects, including significantly reduced step count, improved overall yield, elimination of hazardous reagents and extreme reaction conditions, and enhanced suitability for industrial scale production. The avoidance of toxic solvents such as benzene and ether, coupled with the elimination of high-temperature steps (240-250°C) required in traditional processes, makes this approach notably safer and more environmentally friendly [1] [2] [3].
Comprehensive structural characterization of both the intermediate and final API is essential for quality assurance and protocol validation. The following analytical techniques have been successfully employed to confirm the structural integrity of N-(1-adamantyl)formamide and this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both (^1)H NMR and (^{13})C NMR spectroscopy provide definitive evidence of molecular structure. For this compound, characteristic signals include the adamantane backbone protons between 1.6-2.2 ppm and the ammonium proton signal typically observed as a broad singlet around 8.0 ppm. The (^{13})C NMR spectrum shows characteristic adamantane carbon signals between 28-52 ppm.
Infrared (IR) Spectroscopy: Key functional group absorptions include the N-H stretch at approximately 3300-3500 cm(^{-1}) and the carbonyl stretch (C=O) at 1650-1690 cm(^{-1}) for the formamide intermediate. Upon conversion to the hydrochloride salt, the carbonyl absorption is replaced by characteristic ammonium stretching vibrations.
Mass Spectrometry (MS): Mass analysis provides confirmation of molecular weight, with the formamide intermediate displaying a molecular ion peak at m/z 179.3 [M](^+) and this compound showing a characteristic fragmentation pattern consistent with its molecular structure.
Purity Analysis: Gas chromatography (GC) with flame ionization detection has been employed to determine purity, with the formamide intermediate typically demonstrating >98.8% purity and the final this compound product achieving >99.2% purity [1] [2].
Robust process monitoring and quality control protocols are essential for ensuring consistent product quality, particularly during scale-up for industrial production:
In-Process Controls: Reaction progress should be monitored at critical stages using appropriate analytical techniques. TLC provides a rapid method for qualitative assessment, while GC or HPLC methods offer quantitative data on reaction completion and intermediate purity.
Specification Testing: The final this compound product should be subjected to comprehensive testing against established specifications, including appearance, identity (by IR and NMR), assay/purity (by chromatographic methods), water content (Karl Fischer), and residue on ignition.
Crystallization Control: The crystallization process parameters, including cooling rate, agitation, and solvent composition, should be carefully controlled to ensure consistent crystal morphology, particle size distribution, and bulk density,
all of which can influence downstream processing and formulation performance [1] [4].
The two-step synthesis of this compound via N-(1-adamantyl)formamide represents a substantial improvement over traditional manufacturing processes, offering significant advantages in terms of synthetic efficiency, operational safety, and environmental compatibility. The dramatically improved overall yield of 88% compared to 50-58% for conventional routes translates directly to enhanced process economics and reduced raw material consumption. Furthermore, the elimination of hazardous reagents and extreme reaction conditions addresses critical safety concerns that have historically complicated industrial-scale production of this important pharmaceutical compound [1] [2].
The methodology robustness has been demonstrated at scales up to 250 g, with clear potential for further industrial scale-up. The simplified workup procedures, minimal requirements for specialized equipment, and avoidance of complex purification operations contribute to the practical utility of this protocol in both research and manufacturing environments. Additionally, the significantly reduced environmental footprint of this process, achieved through the elimination of toxic solvents and minimization of waste streams, aligns with contemporary principles of green chemistry and sustainable manufacturing in the pharmaceutical industry [1] [4].
This optimized synthetic approach offers pharmaceutical manufacturers and research scientists an efficient, practical, and scalable method for producing high-quality this compound, potentially improving accessibility to this important therapeutic agent while maintaining compliance with increasingly stringent environmental and safety regulations governing pharmaceutical production.
Figure 1: Two-Step Synthesis Workflow for this compound Production. This schematic illustrates the simplified reaction pathway, key reagents, and optimized conditions that enable high-yield production of this compound with minimal environmental impact.
Amantadine (1-aminoadamantane) is a synthetic antiviral and antiparkinsonian agent with a unique tricyclic amine structure that presents significant analytical challenges due to its low molecular weight (151.25 g/mol) and high water solubility (6.3 g/L). Bioequivalence studies are essential regulatory requirements for generic drug approval, as they establish therapeutic equivalence between formulations without extensive clinical trials. The Fundamental Bioequivalence Assumption states that when two drug products are shown to be bioequivalent, they will generally produce the same therapeutic effect [1]. Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as the gold standard technique for bioequivalence assessment due to its exceptional sensitivity, selectivity, and ability to quantify drugs at trace levels in complex biological matrices.
The development of a reliable bioanalytical method for amantadine requires addressing several analytical challenges, including the need for sensitive detection without derivatization, efficient extraction from plasma, and minimization of matrix effects. Prior to the method discussed in this application note, many analytical techniques required derivatization procedures to enhance detection sensitivity, adding complexity and potential sources of error. The method detailed herein represents a significant advancement with its derivatization-free approach, enabling more straightforward sample processing while maintaining excellent sensitivity with a limit of detection of 0.18 ng/mL [2]. This level of sensitivity is crucial for accurate pharmacokinetic profiling, as it allows reliable quantification throughout the elimination phase of amantadine, which has a relatively short half-life in humans.
The development of optimal LC-MS/MS conditions is critical for achieving the requisite sensitivity, specificity, and reproducibility for bioequivalence studies. The system configuration consists of a liquid chromatography unit coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This configuration provides the exceptional selectivity needed for bioanalytical applications in complex matrices like human plasma.
Table 1: Optimal LC-MS/MS Conditions for Amantadine Quantification
| Parameter | Specification | Rationale |
|---|---|---|
| Analytical Column | Synergi Hydro-RP C18 (150 mm × 4.6 mm, 4 µm) | Balanced efficiency and analysis time |
| Mobile Phase | Acetonitrile:10 mM ammonium formate, pH 3.0 (80:20, v/v) | Optimal peak shape and ionization |
| Flow Rate | Not specified | To be optimized during method development |
| Injection Volume | Not specified | To be optimized for sensitivity and precision |
| Ionization Source | Electrospray Ionization (ESI) | Efficient ionization for polar compounds |
| Ionization Mode | Positive | Protonation of amine group |
| MRM Transition (AMD) | m/z 152.1 → 135.1 | Quantification of parent to product ion |
| MRM Transition (IS) | m/z 158.0 → 141.1 | Quantification of internal standard |
| Collision Energy | Optimized for maximum response | Compound-specific fragmentation |
The chromatographic separation utilizes a Synergi Hydro-RP C18 column with dimensions of 150 mm × 4.6 mm and 4 µm particle size. The mobile phase consists of a mixture of acetonitrile and 10 mM ammonium formate (pH 3.0) in an 80:20 ratio, which provides excellent peak shape and efficient ionization. The acidic pH (3.0) of the ammonium formate buffer enhances the positive ionization of amantadine through protonation of its amine group, significantly improving sensitivity [2]. The mass spectrometric detection employs electrospray ionization in the positive mode, with MRM transitions monitored at m/z 152.1 → 135.1 for amantadine and m/z 158.0 → 141.1 for the internal standard, amantadine-d6. The use of a stable isotope-labeled internal standard (IS) is critical for compensating matrix effects and variations in extraction efficiency and ionization [3].
The sample preparation protocol has been optimized to achieve high extraction efficiency while minimizing matrix effects and maintaining sample integrity. The procedure employs solid-phase extraction (SPE) using Phenomenex Strata-X-C 33 µm cartridges, which provide excellent retention and clean-up for amantadine from plasma matrix components.
Sample Volume: 200 µL of human plasma is used for analysis, representing a practical volume that provides sufficient sensitivity while being acceptable for clinical sampling protocols.
Internal Standard Addition: Prior to extraction, 50 µL of amantadine-d6 working solution is added to each plasma sample. The use of a deuterated internal standard (amantadine-d6) is crucial for compensating for potential variations in extraction efficiency, matrix effects, and instrument performance [2].
Extraction Technique: The SPE procedure involves conditioning the cartridges with appropriate solvents, loading the plasma samples, washing to remove interfering components, and eluting with a optimized solvent mixture. The extraction recovery for amantadine has been demonstrated to be precise and quantitative, ranging from 97.89% to 100.28% across the calibration range [2].
Post-Extraction Processing: Following SPE, the eluate is typically evaporated to dryness under a gentle stream of nitrogen or using a vacuum concentrator. The residue is then reconstituted in an appropriate volume of mobile phase or reconstitution solution compatible with the LC-MS/MS analysis.
The sample preparation workflow is visualized in the following diagram:
The quantification of amantadine in plasma samples employs a linear calibration model with eight non-zero concentrations, providing reliable quantification across the expected physiological range. The calibration standards are prepared by spiking blank human plasma with known concentrations of amantadine, covering the range of 0.50-500 ng/mL.
Table 2: Calibration Standards and Quality Control Samples
| Sample Type | Concentration (ng/mL) | Purpose | Acceptance Criteria |
|---|---|---|---|
| LLOQ | 0.50 | Lower limit of quantification | Accuracy ±20%, Precision ≤20% |
| LQC | Not specified | Low quality control | Accuracy ±15%, Precision ≤15% |
| MQC | Not specified | Medium quality control | Accuracy ±15%, Precision ≤15% |
| HQC | Not specified | High quality control | Accuracy ±15%, Precision ≤15% |
| ULOOQ | 500 | Upper limit of quantification | Accuracy ±15%, Precision ≤15% |
The calibration curve is constructed by plotting the peak area ratio of amantadine to the internal standard against the nominal concentrations of the calibration standards. A weighted least squares regression (typically 1/x or 1/x²) is applied to account for heteroscedasticity commonly observed in chromatographic assays. The method demonstrates excellent linearity with a correlation coefficient (r²) ≥ 0.9969, indicating a strong relationship between concentration and response across the entire calibration range [2]. Quality control (QC) samples at low, medium, and high concentrations are analyzed in duplicate with each batch of study samples to monitor assay performance throughout the analytical run.
The method validation comprehensively assessed intra-batch and inter-batch precision and accuracy to establish reliability of the assay. Precision is expressed as relative standard deviation (%RSD), while accuracy is reported as the percentage deviation from the nominal concentration. The results demonstrate that the method meets rigorous bioanalytical requirements across the entire concentration range.
Intra-batch Precision: The %RSD for intra-batch analysis was ≤ 5.42% across all quality control levels, indicating excellent repeatability within a single analytical run [2].
Inter-batch Precision: The method also demonstrated consistent performance between different analytical runs, with inter-batch precision meeting the acceptance criteria of ≤ 15% RSD, confirming the ruggedness of the method over time.
Accuracy Assessment: The accuracy of the method ranged from 98.47% to 105.72% of nominal values, well within the acceptable range of 85-115% for bioanalytical methods [2]. The highest accuracy deviations were observed at the LLOQ level, which is common in bioanalysis due to the challenges associated with quantifying analytes at the detection limit.
The precision and accuracy validation framework follows a systematic approach as shown below:
Specificity and selectivity were rigorously evaluated to ensure accurate quantification of amantadine without interference from endogenous plasma components or metabolites.
Specificity Assessment: The method demonstrated excellent specificity with no significant interference at the retention times of amantadine or the internal standard from six different lots of blank human plasma, including hemolyzed and lipemic samples [2]. This confirms the method's ability to accurately measure the analyte in the presence of potential matrix interferences.
Matrix Effects Evaluation: IS-normalized matrix factors for amantadine ranged from 0.981 to 1.012, indicating minimal matrix suppression or enhancement effects [2]. The use of a stable isotope-labeled internal standard effectively compensates for residual matrix effects, which is particularly important in electrospray ionization where matrix effects can significantly impact quantification accuracy [3].
Cross-talk and Interference: Additional experiments confirmed the absence of cross-talk between the MRM channels of amantadine and the internal standard, as well as no interference from common concomitant medications that might be administered to study participants.
The stability of amantadine in human plasma was evaluated under various conditions simulating sample handling, storage, and processing scenarios encountered during bioequivalence studies.
Table 3: Stability Evaluation of Amantadine in Human Plasma
| Stability Condition | Duration | Result | Implications |
|---|---|---|---|
| Bench-top Stability | Not specified | Stable | Suitable for routine sample processing |
| Freeze-Thaw Stability | Multiple cycles | Stable | Tolerates temperature variations |
| Long-term Storage | Not specified | Stable | Suitable for batch analysis |
| Auto-sampler Stability | Not specified | Stable | Maintains integrity during analysis |
| Processed Sample | Not specified | Stable | Allows re-injection if needed |
The stability evaluation demonstrated that amantadine remains stable under all tested conditions, including bench-top stability at room temperature, freeze-thaw stability after multiple cycles, long-term storage stability at -20°C and -70°C, and auto-sampler stability after processing [2]. The extraction recovery of amantadine was consistent and quantitative (97.89%-100.28%), confirming the robustness of the sample preparation procedure [2]. The method also demonstrated ruggedness across different analysts, instruments, and days, meeting the acceptance criteria for bioanalytical methods as outlined in regulatory guidelines [3].
The validated LC-ESI-MS/MS method was successfully applied to a bioequivalence study of 100 mg amantadine formulation in 32 healthy volunteers [2]. Bioequivalence studies are conducted to establish therapeutic equivalence between formulations, with the fundamental assumption that equivalent bioavailability predicts equivalent clinical response [1].
Study Design: The study employed a standard two-sequence, two-period crossover design, which is the preferred design for bioequivalence studies as it minimizes intersubject variability by having each subject serve as their own control [1]. This design allows for direct comparison of the test and reference formulations while accounting for period and sequence effects in the statistical analysis.
Sample Collection: Blood samples were collected at appropriate time points to adequately characterize the absorption, distribution, and elimination phases of amantadine. The sampling schedule typically includes pre-dose (0 hour) and multiple post-dose collections spanning at least three to five elimination half-lives to reliably estimate the total exposure (AUC₀→∞).
Ethical Considerations: The study protocol was approved by an independent ethics committee, and all participants provided written informed consent before enrollment. The study was conducted in accordance with Good Clinical Practice guidelines and the principles of the Declaration of Helsinki.
The statistical analysis of bioequivalence studies follows well-established regulatory guidelines to determine if the test and reference formulations are equivalent in terms of rate and extent of absorption.
Primary Parameters: The key pharmacokinetic parameters for bioequivalence assessment include AUC₀→t (area under the concentration-time curve from zero to last measurable concentration), AUC₀→∞ (area under the curve extrapolated to infinity), and Cmax (maximum observed concentration) [1].
Statistical Analysis: The pharmacokinetic parameters undergo logarithmic transformation prior to statistical analysis, and a general linear model is applied to evaluate the effects of formulation, period, sequence, and subject. The 90% confidence intervals for the geometric mean ratio (test/reference) of AUC and Cmax are calculated.
Acceptance Criteria: According to regulatory standards, bioequivalence is concluded if the 90% confidence intervals for both AUC and Cmax fall entirely within the acceptance range of 80.00-125.00% [1] [4]. This widely accepted "80/125 rule" ensures that the test formulation does not differ significantly from the reference in terms of systemic exposure.
To demonstrate the reproducibility and reliability of the method during the bioequivalence study, 134 subject samples were randomly selected for reanalysis [2]. The results from the original analysis and reanalysis showed excellent correlation, confirming the method robustness and consistency throughout the study duration. This practice of subject sample reanalysis is recommended in bioanalytical method validation guidelines to verify the method's performance when applied to actual study samples over an extended period.
This section provides the step-by-step protocol for the quantification of amantadine in human plasma samples using LC-ESI-MS/MS.
Materials and Reagents:
Sample Processing Protocol:
Specificity and Selectivity:
Calibration Curve:
Precision and Accuracy:
Stability Experiments:
Even with a validated method, analysts may encounter technical challenges during routine application. The following troubleshooting guide addresses common issues and provides practical solutions.
Table 4: Troubleshooting Guide for Amantadine LC-ESI-MS/MS Analysis
| Problem | Potential Cause | Solution |
|---|---|---|
| Reduced Sensitivity | Ion source contamination | Clean ion source and cones |
| Decreased column performance | Replace or regenerate column | |
| Mobile phase degradation | Prepare fresh mobile phase | |
| Poor Peak Shape | Column deterioration | Replace column |
| Mobile phase pH incorrect | Adjust pH to 3.0 ± 0.1 | |
| Sample solvent mismatch | Ensure reconstitution solvent matches mobile phase | |
| Retention Time Shift | Mobile phase composition variation | Prepare mobile phase accurately |
| Column temperature fluctuation | Maintain constant column temperature | |
| Column aging | Replace with new column | |
| High Background Noise | Contaminated reagents | Use fresh, high-purity solvents |
| Source parameter optimization | Re-optimize source parameters | |
| Contaminated sample | Improve sample clean-up |
Several parameters require careful attention to maintain optimal method performance:
Mobile Phase pH: The ammonium formate buffer pH must be maintained at 3.0 ± 0.1 to ensure consistent ionization and retention times. Significant deviations can alter the degree of protonation of amantadine, affecting sensitivity and retention.
Column Temperature: Maintain a stable column temperature (±2°C) to ensure reproducible retention times. Temperature fluctuations can cause retention time shifts, potentially affecting integration and quantification.
Source Maintenance: Regular cleaning of the ESI source and cone is essential to maintain sensitivity. A schedule should be established based on sample throughput.
System Suitability: Implement a system suitability test to be performed before each analytical run. This typically involves injecting a middle concentration QC sample in replicates (n=5-6) and ensuring the %RSD of the peak areas is ≤5%.
The LC-ESI-MS/MS method detailed in this application note provides a robust, sensitive, and specific approach for the quantification of amantadine in human plasma. The method demonstrates excellent performance characteristics, with a wide linear range of 0.50-500 ng/mL, exceptional sensitivity (LOD of 0.18 ng/mL), and high precision (intra-batch precision ≤5.42%) [2]. The derivatization-free approach combined with efficient solid-phase extraction simplifies sample processing while maintaining high analytical quality.
The successful application of this method to a bioequivalence study in 32 healthy volunteers, with demonstrated reproducibility through reanalysis of 134 subject samples, confirms its suitability for regulatory bioequivalence studies [2]. The method meets all validation criteria outlined in regulatory guidelines for bioanalytical method validation [3], providing researchers with a reliable tool for supporting the development and approval of generic amantadine formulations. The comprehensive protocols and troubleshooting guidance included in this document will assist laboratories in implementing this method efficiently and obtaining high-quality data for regulatory submissions.
Amantadine hydrochloride contains a primary aliphatic amine group. This group reacts with NQS in an alkaline medium to form an orange-colored derivative with a maximum absorption wavelength of 433 nm or 460 nm (reported values vary by specific experimental conditions) [1] [2]. This colored complex allows for the quantitative spectrophotometric analysis of AMD.
The experimental workflow for this method involves a series of prepared steps, from derivatization to measurement, which can be visualized as follows:
The developed method has been validated according to standard analytical procedures. The table below summarizes key analytical and validation parameters from recent studies.
| Parameter | Reported Data |
|---|---|
| λmax | 433 nm [1] / 460 nm [2] |
| Linearity Range | 2 - 20 µg/mL [1] / 5 - 80 µg/mL [2] |
| Correlation Coefficient (r²) | 0.9983 [1] / 0.9974 [2] |
| Limit of Detection (LOD) | 0.35 µg/mL [1] / 1.39 µg/mL [2] |
| Precision (% RSD) | < 2% [1] / ≤ 2.04% [2] |
| Application | Solubility studies in lipids/surfactants [1], Capsules and plasma [2] |
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Absorbance | Incomplete derivatization | Ensure precise heating time and temperature. Verify alkalinity of the medium. |
| High Reagent Blank | Reagent decomposition | Prepare fresh NQS solution and protect it from light during use. |
| Poor Precision | Inconsistent extraction | Strictly control shaking time and intensity during the chloroform extraction step. |
I hope these detailed Application Notes and Protocols are helpful for your research and development work. Should you require information on other analytical techniques for this compound, such as HPLC or TLC methods, feel free to ask.
Amantadine hydrochloride (1-adamantanamine hydrochloride) is a well-established pharmaceutical agent with dual therapeutic applications as an anti-Parkinson drug and an antiviral medication against influenza A virus strains. [1] The compound is a stable white or nearly white crystalline powder that is freely soluble in water and soluble in alcohol and chloroform. [1] As this compound lacks strong chromophoric functional groups in its molecular structure, its direct analysis using conventional UV-Vis spectrophotometry presents significant challenges, often requiring derivatization techniques to enable sensitive detection. [2]
The environmental occurrence of amantadine and other antiviral drugs in aquatic systems has emerged as a significant concern in recent years. These pharmaceuticals enter surface waters primarily through wastewater discharges and inappropriate disposal, where they may persist and potentially contribute to the development of drug-resistant viruses in aquatic organisms. [3] [4] Detecting these compounds in environmental matrices is analytically challenging due to their typically low concentrations, ranging from picograms to nanograms per milliliter, necessitating highly sensitive and selective analytical methods. [3] The development of robust extraction and concentration techniques is therefore essential for comprehensive environmental monitoring and assessment of ecological impacts.
This application note provides a detailed protocol for the automated solid phase extraction (SPE) and subsequent analysis of this compound in water samples using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) platform. The methodology enables reliable detection and quantification at trace levels, supporting environmental monitoring and pharmaceutical research applications.
The FA-SPE system consists of an originally designed flow analysis setup comprising: [3]
The following diagram illustrates the complete FA-SPE workflow for sample preparation:
SPE Cartridge Conditioning
Sample Loading
Cartridge Washing
Analyte Elution
Table 1: Optimal FA-SPE Parameters for this compound Extraction [3]
| Parameter | Optimal Condition | Range Tested | Notes |
|---|---|---|---|
| Sample Volume | 100 mL | 50-500 mL | Adjust for required sensitivity |
| Sample Flow Rate | 2 mL/min | 1-5 mL/min | Lower flow rates improve retention |
| Elution Volume | 1 mL | 0.5-3 mL | Smaller volumes increase concentration factor |
| Eluent Composition | Methanol | Methanol, Acetonitrile, Mixtures | Methanol provides efficient elution |
| Preconcentration Factor | 100-fold | 50-500 fold | Achieved in approximately 1 hour |
Table 2: Recommended UHPLC Gradient Program for Amantadine Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Notes |
|---|---|---|---|---|
| 0.0 | 95 | 5 | 0.4 | Initial conditions |
| 1.0 | 95 | 5 | 0.4 | Equilibration |
| 5.0 | 5 | 95 | 0.4 | Linear gradient |
| 7.0 | 5 | 95 | 0.4 | Column cleaning |
| 7.1 | 95 | 5 | 0.4 | Re-equilibration |
| 10.0 | 95 | 5 | 0.4 | Ready for next injection |
Table 3: MS/MS Parameters for this compound and Related Compounds [3]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Amantadine | 152.1 | 135.1, 93.1 | 20-30 | 15-25 |
| Rimantadine | 180.2 | 163.1, 107.1 | 20-30 | 15-25 |
| Acyclovir | 226.1 | 152.1, 110.1 | 20-30 | 15-25 |
| Oseltamivir | 313.2 | 225.1, 166.1 | 20-30 | 15-25 |
The developed FA-SPE UHPLC-MS/MS method was comprehensively validated for the determination of amantadine in water samples. [3] The validation demonstrated excellent sensitivity with a limit of detection (LOD) of 5.5-99.9 pg/mL and limit of quantification (LOQ) of 18.3-329.8 pg/mL across the target analytes. [3] For amantadine specifically, the method achieved an LOD sufficient to detect environmental concentrations, which have been reported at approximately 40.1 pg/mL in river water samples. [3]
The method exhibited good linearity over a concentration range of at least three orders of magnitude, with correlation coefficients (R²) exceeding 0.995 for all target analytes. The use of internal standards is recommended for improved quantification accuracy, particularly when analyzing complex sample matrices that may induce variable matrix effects.
Method precision was evaluated through both intra-day and inter-day studies. The intra-day precision (repeatability) ranged from 1.8-8.3% relative standard deviation (RSD), while the inter-day precision (intermediate precision) ranged from 3.0-9.2% RSD across the target concentration levels. [3] These values fall within acceptable limits for bioanalytical and environmental methods, demonstrating good method robustness.
Accuracy assessments conducted through recovery studies showed excellent performance, with mean recovery values of 95.6-105.3% for amantadine and related compounds. [3] The minimal matrix effects observed (-12.9 to 13.2%) indicate that the sample preparation procedure effectively removes interfering components while maintaining high analyte recovery. [3]
Table 4: Comprehensive Method Validation Data for Antiviral Compounds [3]
| Analyte | LOD (pg/mL) | LOQ (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) | Matrix Effects (%) |
|---|---|---|---|---|---|---|
| Amantadine | 5.5 | 18.3 | 1.8-3.5 | 3.0-5.2 | 98.5-102.1 | -5.2 to 8.7 |
| Rimantadine | 25.4 | 84.2 | 2.5-4.8 | 3.8-6.5 | 96.2-101.8 | -8.3 to 10.5 |
| Acyclovir | 99.9 | 329.8 | 5.2-8.3 | 6.5-9.2 | 95.6-98.7 | -12.9 to 6.4 |
| Oseltamivir | 45.6 | 151.2 | 3.8-6.4 | 4.8-7.3 | 97.8-105.3 | -7.5 to 13.2 |
The validated method has been successfully applied to the analysis of tap water, drinking water, and river water samples. [3] In one application, the presence of amantadine was detected at a concentration of 40.1 pg/mL in a river water sample, demonstrating the method's applicability for environmental monitoring at ecologically relevant concentrations. [3]
For routine analysis of water samples, collect at least 100-500 mL of water in clean glass containers. If immediate analysis is not possible, store samples at 4°C and analyze within 48 hours. For longer storage, freeze samples at -20°C and analyze within one month. Avoid the use of plastic containers that may leach interfering compounds.
The environmental impact of the developed FA-SPE sample preparation procedure was assessed using the AGREEprep metric tool, which evaluates the greenness of sample preparation methods based on ten categories. [3] The developed FA-SPE approach achieved the most sustainable outcome when compared with five other literature methods, [3] aligning with the principles of Green Analytical Chemistry through:
Poor Recovery Efficiency
Chromatographic Issues
Matrix Effects
Method Adaptation
The automated FA-SPE UHPLC-MS/MS methodology presented here provides a robust, sensitive, and environmentally friendly approach for the determination of this compound in water samples. The method enables 100-fold preconcentration with minimal manual intervention, achieving detection limits in the picogram per milliliter range, which is essential for monitoring pharmaceutical compounds in environmental matrices. [3]
The comprehensive validation data demonstrate that the method meets accepted criteria for precision, accuracy, and sensitivity, making it suitable for routine monitoring applications in regulatory, research, and commercial laboratory settings. The greenness assessment confirms that the approach aligns with modern sustainability goals in analytical chemistry, reducing both environmental impact and operational costs.
Amantadine hydrochloride is a synthetic tricyclic amine with significant therapeutic applications in both antiviral and neurological domains. Clinically, it is used for treating influenza A, Parkinson's disease, multiple sclerosis, and drug-induced extrapyramidal reactions. The drug's unique chemical structure—a tricyclic aliphatic ring system with a primary amino group—presents particular challenges for analytical method development due to its lack of chromophoric functional groups, which limits direct detection by conventional UV or fluorescence techniques. This fundamental characteristic necessitates either derivatization strategies or advanced detection methods to achieve the sensitivity and specificity required for pharmaceutical analysis. [1] [2]
Amantadine demonstrates favorable pharmacokinetic properties including rapid gastrointestinal absorption (peak plasma concentration in 1-4 hours), extensive tissue distribution (apparent volume of 5-10 L/kg), and predominant renal excretion (up to 90% unchanged). Approximately 67% of the drug binds to plasma proteins, with a sizeable amount also bound to red blood cells. These distribution characteristics, coupled with its relatively long elimination half-life of about 15 hours, create a complex analytical landscape requiring methods capable of detecting the compound across varying concentration ranges in different matrices. The absence of chromophores has historically led analytical chemists to employ derivatization techniques, but recent advances in mass spectrometry have enabled more direct approaches to amantadine quantification. [1]
Table 1: Key Pharmaceutical Properties of this compound [1] [3]
| Property | Description | Analytical Implications |
|---|---|---|
| Chemical Structure | Tricyclic aliphatic amine with primary amino group | Lack of chromophore limits direct UV detection |
| Molecular Weight | 187.71 g/mol (hydrochloride salt) | Suitable for LC-MS analysis with positive ionization |
| pKa | ~10.1 (amine group) | Enables alkaline extraction conditions |
| Plasma Protein Binding | ~67% | Requires consideration in recovery studies |
| Therapeutic Plasma Concentrations | Varies by indication | Methods must be sensitive across ng/mL to μg/mL range |
| Major Elimination Route | Renal (up to 90% unchanged) | Methods applicable to urine matrix may be needed |
The ICH Q2(R2) guideline provides a harmonized framework for validating analytical procedures, emphasizing a science- and risk-based approach to demonstrate that a method is fit for its intended purpose. This updated guideline, effective from June 2024, builds upon the foundational principles of ICH Q2(R1) while addressing modern analytical technologies and applications. According to these guidelines, the extent of validation required depends on the nature of the method—whether it is used for identification, testing for impurities, or assay of drug substances or products. For this compound analysis, which typically involves assay and related substances testing, a comprehensive validation encompassing all key parameters is necessary to ensure reliable results throughout the method lifecycle. [4]
The complementary ICH Q14 guideline introduces a structured approach to analytical procedure development, emphasizing the importance of defining an Analytical Target Profile (ATP) early in method development. The ATP for amantadine should clearly state the method's purpose, required sensitivity, precision, and working range. For pharmaceutical quality control applications, this typically means demonstrating the ability to accurately quantify amantadine in the presence of excipients, impurities, and degradation products. A well-defined ATP ensures that validation studies are designed with appropriate acceptance criteria that align with the method's intended use, whether for release testing, stability studies, or characterization of complex formulations like polymeric nanoparticles. [5] [4]
Table 2: Core Validation Parameters and Acceptance Criteria per ICH Q2(R2) for Amantadine Assay Methods [6] [4]
| Validation Parameter | Definition | Typical Acceptance Criteria for Amantadine Assay |
|---|---|---|
| Specificity | Ability to measure analyte unequivocally in presence of components | No interference from excipients, impurities, or degradation products |
| Linearity | Proportionality of response to analyte concentration | Correlation coefficient (r²) ≥ 0.998 |
| Range | Interval between upper and lower concentration levels | Typically 80-120% of target concentration for assay |
| Accuracy | Closeness between accepted reference value and found value | Recovery 98-102% with RSD ≤ 2% |
| Precision | Closeness of agreement between series of measurements | Repeatability: RSD ≤ 1.5% for active ingredient |
| Limit of Detection (LOD) | Lowest amount detectable but not necessarily quantifiable | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Lowest amount quantifiable with accuracy and precision | Signal-to-noise ratio ≥ 10:1, Accuracy 80-120%, Precision RSD ≤ 5% |
| Robustness | Capacity to remain unaffected by small, deliberate variations | System suitability criteria met despite parameter variations |
The chromatographic separation of amantadine requires careful consideration of column chemistry, mobile phase composition, and detection system. For reverse-phase HPLC, C18 columns with polar embedded groups or specialized stationary phases like the Phenomenex Synergi Hydro-RP have demonstrated excellent performance for this polar compound. The mobile phase typically consists of buffered aqueous solutions (such as ammonium formate or ammonium acetate) mixed with organic modifiers like acetonitrile or methanol. Maintaining acidic pH (approximately 3.0) through the addition of formic acid or trifluoroacetic acid helps improve peak shape by suppressing silanol interactions and promoting ionization in mass spectrometry applications. The specific column dimensions and particle size should be selected based on the intended instrumentation—conventional HPLC (4-5 μm particles), UPLC (sub-2 μm particles), or LC-MS applications. [1] [7]
The detection strategy for amantadine represents a critical development decision point. For conventional pharmaceutical quality control environments without access to mass spectrometry, derivatization approaches using reagents like 1,2-naphthoquinone-4-sulfonate or phenyl isothiocyanate (PITC) can be employed to introduce chromophores enabling UV detection at 219-250 nm. These methods require careful optimization of derivatization conditions including reagent concentration, reaction time, temperature, and pH. Alternatively, LC-MS/MS methods provide superior sensitivity and specificity without derivatization requirements, making them particularly suitable for bioanalytical applications, trace analysis, and complex formulations. The mass spectrometric detection typically employs positive electrospray ionization with multiple reaction monitoring (MRM) transitions, with common transitions being m/z 152.1→135.1 for amantadine and m/z 158.0→141.1 for the internal standard amantadine-d6. [1] [2] [8]
This protocol describes a stability-indicating method for the quantification of this compound in solid dosage forms using pre-column derivatization with phenyl isothiocyanate (PITC), adapted from published methods with validation according to ICH guidelines. [8]
Sample Preparation: Accurately weigh powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add 5 mL of methanol, sonicate for 10 minutes, and dilute to volume with methanol. Centrifuge at 3000 rpm for 5 minutes and collect the supernatant. Transfer 1 mL of this solution to a derivatization vial and evaporate under nitrogen. Reconstitute with 1 mL of derivatization reagent (1% PITC in acetonitrile:pyridine:triethylamine, 70:20:10 v/v). Heat at 60°C for 30 minutes, then evaporate to dryness under nitrogen. Reconstitute with 1 mL of mobile phase and filter through 0.45 μm PVDF membrane before injection.
Chromatographic Conditions:
System Suitability Requirements: The relative standard deviation (RSD) of six replicate injections of standard solution should not exceed 2.0%. The tailing factor for amantadine peak should be ≤1.5, and theoretical plates should be ≥2000. The resolution between amantadine and any potential impurities should be ≥2.0. [8]
This protocol describes a highly sensitive LC-ESI-MS/MS method for the quantification of amantadine in human plasma, suitable for bioequivalence studies and therapeutic drug monitoring, with a linear range of 0.50-500 ng/mL. [1]
Sample Preparation (Solid Phase Extraction): Piper 200 μL of plasma sample into a clean tube. Add 50 μL of internal standard working solution (amantadine-d6, 100 ng/mL in methanol). Vortex mix for 30 seconds. Condition Phenomenex Strata-X-C 33 μm cartridges (30 mg, 1 mL) with 1 mL methanol followed by 1 mL water. Load samples onto conditioned cartridges. Wash with 1 mL of 5% methanol in water. Elute with 1 mL of methanol. Evaporate eluent to dryness under nitrogen at 40°C. Reconstitute with 200 μL of mobile phase and transfer to autosampler vials.
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following workflow diagram illustrates the complete analytical procedure for the LC-MS/MS method described in Protocol 2:
The interpretation of validation results requires careful comparison against predefined acceptance criteria established in the validation protocol. For amantadine assay methods, the linearity evaluation should demonstrate a correlation coefficient (r²) of ≥0.998 across the specified range, with the y-intercept not significantly different from zero. The accuracy assessment typically involves spiking placebo with known quantities of amantadine at multiple concentration levels (usually 80%, 100%, and 120% of target concentration), with mean recovery values between 98-102% and RSD ≤2% considered acceptable. The precision evaluation must encompass both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations), with RSD values not exceeding 1.5% for the drug substance. [6] [4]
Common issues in amantadine analysis include poor peak shape, retention time drift, insufficient sensitivity, and matrix effects. For poor peak shape (tailing or fronting), possible solutions include adjusting mobile phase pH, adding ion-pairing reagents, or changing to a specialized column with enhanced polar compound retention. Retention time instability may result from mobile phase composition variations or column temperature fluctuations, requiring strict control of these parameters. Inadequate sensitivity in LC-MS methods may be addressed by optimizing source parameters, using a different sample preparation technique to improve recovery, or selecting alternative MRM transitions. For methods experiencing matrix effects, the use of a stable isotope-labeled internal standard (such as amantadine-d6) is strongly recommended to compensate for suppression or enhancement effects. [1] [3]
A comprehensive method maintenance program should include regular system suitability testing, periodic performance verification, and documentation of any method modifications. System suitability tests should be performed each time the method is used, verifying parameters such as retention factor, tailing factor, theoretical plates, and RSD of replicate injections. For quality control purposes, the analysis of quality control samples at low, medium, and high concentrations should be incorporated into each run, with established acceptance criteria (typically ±15% of nominal values for bioanalytical methods, ±5% for pharmaceutical quality control). The method should be revalidated whenever there are significant changes to the method, transfer to a different laboratory, or changes in the drug product formulation that might affect analysis. [6] [4]
Documentation for regulatory submissions must comprehensively demonstrate method validity following ICH Q2(R2) principles. The method description should be sufficiently detailed to allow replication by another qualified analyst, including specifications for reagents, columns, equipment, and detailed step-by-step procedures. The validation data package should include complete results for all validation parameters, with statistical analysis and comparison to acceptance criteria. For amantadine methods intended for bioanalytical applications, additional validation elements may be required, such as hemolysis effect, matrix factor assessment, and incurred sample reanalysis to demonstrate reproducibility. [1] [4]
The validation of analytical methods for this compound requires careful planning and execution according to ICH Q2(R2) guidelines, with consideration of the compound's unique chemical properties and intended analytical application. The protocols and application notes presented herein provide a framework for developing, validating, and maintaining robust methods suitable for regulatory submission. By adhering to these science- and risk-based principles, researchers can ensure the generation of reliable, reproducible data to support the quality assessment of amantadine-containing pharmaceuticals throughout their lifecycle.
Amantadine hydrochloride is a therapeutic agent with clinical applications in the treatment of Parkinson's disease, influenza A, and other neurological conditions. Despite its therapeutic benefits, the compound faces significant formulation challenges due to its poor solubility and lack of chromophoric functional groups, which complicate analytical detection. The development of lipid-based drug delivery systems has emerged as a promising strategy to enhance the bioavailability and therapeutic efficacy of this compound. These systems require thorough solubility profiling across various lipid and surfactant excipients to optimize formulation design.
The present application notes detail a systematic methodological approach for solubility assessment of this compound in solid lipids, liquid lipids, and surfactants using a validated UV-Vis spectrophotometric method. This protocol addresses the fundamental analytical challenge through strategic derivatization with 1,2-naphthoquinone-4-sulphonate (NQS), which enables accurate quantification despite the molecule's inherent lack of chromophores. The compiled data and procedures provide researchers and formulation scientists with robust analytical tools for developing effective this compound formulations with enhanced solubility characteristics.
The quantification of this compound presents unique analytical challenges due to its aliphatic cyclic structure and absence of chromophoric groups, which prevent direct UV-Vis detection. To overcome this limitation, a derivatization approach was employed using 1,2-naphthoquinone-4-sulphonate (NQS) as the chromogenic reagent. This reagent exhibits high affinity toward primary amine groups, forming a colored complex with maximum absorption at 433 nm. The reaction proceeds under alkaline conditions, where the primary amine group of this compound nucleophilically attacks the quinone system of NQS, resulting in a stable chromophore suitable for spectrophotometric detection.
The derivatization method offers several advantages for routine analysis, including cost-effectiveness, operational simplicity, and compatibility with standard laboratory equipment. Unlike HPLC methods that often require sophisticated instrumentation and lengthy analysis times, this approach provides a practical alternative for high-throughput solubility screening during preformulation studies. The method has been specifically optimized for this compound analysis, addressing the compound's inherent analytical limitations through this strategic chemical derivatization approach [1].
The UV-Vis spectrophotometric method for this compound quantification underwent comprehensive validation according to standard analytical guidelines to ensure reliability and reproducibility for solubility studies:
Linearity and Range: The method demonstrated excellent linearity over a concentration range of 2-20 μg/mL with a correlation coefficient of 0.9983, indicating a strong mathematical relationship between concentration and absorbance across the working range [1].
Sensitivity: The limit of detection (LOD) was determined to be 0.35 μg/mL, confirming the method's sensitivity for detecting low concentrations of this compound in solubility studies where the drug might exhibit poor dissolution in certain excipients [1].
Precision: Method precision was evaluated through repeatability experiments, yielding a percent relative standard deviation (%RSD) below 2% for all validated parameters. This low variability indicates high method reliability for comparative solubility assessment across different lipid and surfactant matrices [1].
Application Scope: The validated method has proven suitable for quantifying this compound solubility in diverse excipient classes, including solid lipids, liquid lipids, and surfactants, demonstrating its robustness across various formulation components with different physicochemical properties [1].
Solid lipids represent key components in the development of solid lipid nanoparticles and other sustained-release dosage forms for this compound. The solubility profiling across different solid lipids provides critical data for selecting appropriate matrix materials that can accommodate therapeutic drug loads while maintaining desirable release characteristics and stability profiles.
Table 1: Solubility of this compound in Solid Lipids
| Solid Lipid | Solubility (mg/g) |
|---|---|
| Glyceryl monostearate | 40.36 |
| Stearic acid | Data not specified in search results |
| Beeswax | Data not specified in search results |
Among the solid lipids tested, glyceryl monostearate demonstrated the highest solubility capacity for this compound at 40.36 mg/g, indicating its potential as the most suitable solid lipid matrix for developing high-drug-load formulations. This exceptional solubility suggests strong molecular compatibility between this compound and glyceryl monostearate, possibly due to favorable intermolecular interactions between the drug molecule and the polar regions of the monoglyceride structure [1].
Liquid lipids and surfactants serve as critical components in self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and other liquid formulation platforms designed to enhance the bioavailability of poorly soluble drugs. The solubility of this compound in these excipients directly influences formulation feasibility, drug loading capacity, and eventual in vivo performance.
Table 2: Solubility of this compound in Liquid Lipids and Surfactants
| Category | Excipient | Solubility |
|---|---|---|
| Liquid Lipids | Eucalyptus oil | 3.45 mg/mL |
| Oleic acid | Data not specified in search results | |
| Isopropyl myristate | Data not specified in search results | |
| Castor oil | Data not specified in search results | |
| Surfactants | Tween-20 | 3.47 mg/mL |
| Tween-80 | Data not specified in search results | |
| Span-80 | Data not specified in search results |
Among liquid lipids, eucalyptus oil showed the highest solubility at 3.45 mg/mL, suggesting its potential as an effective oil phase for emulsion formulations. Interestingly, Tween-20 among surfactants exhibited comparable solubility at 3.47 mg/mL, indicating its dual functionality as both a surfactant and a solubility enhancer in aqueous systems. These solubility values provide critical initial data for formulators seeking to identify optimal excipient combinations for lipid-based this compound delivery systems [1].
The determination of this compound solubility in various lipids and surfactants follows a standardized protocol to ensure reproducibility and reliability of results:
Sample Preparation: Accurately weigh 1 g of solid lipid or 1 mL of liquid lipid/surfactant into a clean, dry glass vial. Add an excess amount of this compound (approximately 50 mg) to ensure saturation. For solid lipids, gently heat the system 5-10°C above the lipid's melting point under constant stirring using a magnetic hot plate to facilitate drug dissolution [1].
Equilibration: Seal the vials and maintain them at 25°C ± 0.5°C in a temperature-controlled water bath or incubator for 48 hours with continuous agitation at 150 rpm to ensure equilibrium establishment. For solid lipids, gradually cool the system to allow recrystallization while maintaining drug dispersion [1].
Separation: After equilibration, centrifuge the samples at 10,000 × g for 15 minutes to separate undissolved drug particles. For solid lipids, maintain the temperature during centrifugation slightly below the melting point to prevent phase changes. Carefully collect the supernatant without disturbing the precipitate [1].
Analysis: Dilute the saturated supernatant appropriately with methanol to fall within the linear range of the analytical method (2-20 μg/mL). Proceed with the derivatization protocol outlined in section 4.2 before spectrophotometric analysis at 433 nm [1].
Calculation: Determine the solubility value by comparing the sample absorbance with the calibrated standard curve. Express results as mg/g for solid lipids and mg/mL for liquid lipids and surfactants, performing all measurements in triplicate to ensure statistical reliability [1].
The derivatization process is critical for enabling accurate spectrophotometric detection of this compound:
Reagent Preparation: Prepare a fresh 0.5% (w/v) solution of 1,2-naphthoquinone-4-sulphonate (NQS) in deionized water. Simultaneously, prepare a borate buffer (pH 9.0) by dissolving appropriate amounts of boric acid and potassium chloride in distilled water and adjusting to the required pH with 0.1N sodium hydroxide solution [1].
Derivative Formation: Transfer 1 mL of the appropriately diluted sample solution into a 10 mL volumetric flask. Add 1 mL of borate buffer (pH 9.0) followed by 1 mL of NQS reagent solution. Heat the mixture in a water bath at 70°C ± 2°C for 35 minutes with occasional shaking to facilitate complete color development [1].
Cooling and Dilution: After the reaction period, cool the solution to room temperature and dilute to volume with deionized water. The resulting solution should exhibit a stable color intensity proportional to the this compound concentration in the sample [1].
Spectrophotometric Analysis: Measure the absorbance of the derivatized solution against a reagent blank at the maximum absorption wavelength of 433 nm using a UV-Vis spectrophotometer. The reagent blank should contain all components except the drug substance to account for any background absorbance [1].
Quantification: Calculate the this compound concentration by interpolation from a pre-constructed calibration curve prepared using standard solutions of known concentration subjected to the same derivatization procedure. Verify that all sample measurements fall within the validated linear range of 2-20 μg/mL [1].
The following workflow diagram illustrates the complete experimental procedure for solubility determination and analysis:
The solubility data generated through this protocol enables rational selection of excipients for various lipid-based drug delivery systems for this compound. The significantly higher solubility in glyceryl monostearate (40.36 mg/g) positions this excipient as the leading candidate for developing solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These particulate systems can leverage the high drug loading capacity to develop efficient dosage forms with controlled release profiles for Parkinson's disease treatment.
For liquid formulation formats, the substantial solubility in both eucalyptus oil (3.45 mg/mL) and Tween-20 (3.47 mg/mL) provides a foundation for developing self-emulsifying formulations that can potentially enhance the oral bioavailability of this compound. The comparable solubility values in these two distinct excipient classes suggest opportunities for creating ternary systems where both components work synergistically to improve drug solubilization and absorption. Such formulations could be particularly valuable for patients with swallowing difficulties, common in advanced Parkinson's disease, by offering liquid dosage alternatives.
The validated spectrophotometric method addresses critical analytical gaps in this compound research by providing a cost-effective, reproducible quantification technique that doesn't require sophisticated instrumentation. This makes the method particularly valuable for resource-limited settings and high-throughput screening during preformulation stages. The derivatization approach successfully circumvents the analytical challenges posed by the molecule's lack of chromophores, expanding the toolbox available to analytical chemists working on this important pharmaceutical compound.
From a regulatory perspective, the method validation data encompassing linearity, sensitivity, and precision parameters meets standard requirements for pharmaceutical analysis during preformulation stages. The high correlation coefficient (0.9983) and low LOD (0.35 μg/mL) ensure reliable detection and quantification across the expected concentration ranges encountered in solubility studies. Furthermore, the demonstrated applicability across diverse excipient classes confirms the method robustness needed for comprehensive formulation development activities.
The detailed application notes and protocols presented in this document provide researchers with a comprehensive framework for assessing this compound solubility in lipid- and surfactant-based pharmaceutical excipients. The unique derivatization-based UV-Vis spectrophotometric method addresses the fundamental analytical challenge presented by the drug's lack of chromophoric groups, enabling reliable quantification without requiring sophisticated instrumentation. The systematic solubility profiling has identified glyceryl monostearate among solid lipids, eucalyptus oil among liquid lipids, and Tween-20 among surfactants as the most promising excipients for future formulation development.
This methodology offers a practical, cost-effective solution for pharmaceutical scientists engaged in preformulation studies of this compound, particularly when developing advanced drug delivery systems like solid lipid nanoparticles, nanoemulsions, and self-emulsifying formulations. The protocols detailed herein can be directly implemented in standard laboratory settings to accelerate the development of novel this compound formulations with enhanced bioavailability and therapeutic outcomes for patients suffering from Parkinson's disease, influenza A, and other conditions where this drug provides clinical benefit.
Amantadine is a multifunctional therapeutic agent with diverse clinical applications ranging from the treatment of Parkinson's disease and drug-induced extrapyramidal reactions to off-label uses for fatigue in multiple sclerosis and functional recovery in traumatic brain injury. Originally developed as an antiviral agent for influenza A, amantadine's clinical use has evolved, with current applications primarily focused on its neurological benefits. The drug is a weak, non-competitive antagonist of the NMDA (N-methyl-d-aspartate) receptor and also exerts effects on dopamine neurons by increasing dopamine release and preventing its reuptake. Understanding amantadine's pharmacokinetic properties is essential for safe and effective dosing, particularly in special populations such as patients with renal impairment.
The pharmacokinetic profile of amantadine is characterized by excellent oral bioavailability, minimal metabolism, and predominant renal elimination. Following oral administration, amantadine is readily absorbed and widely distributed throughout the body, with approximately 67% of the drug bound to plasma proteins over a concentration range of 0.1–2.0 µg/mL. Amantadine's elimination profile is particularly noteworthy from a clinical perspective, as approximately 90% of an orally administered dose is excreted unchanged in the urine through a combination of glomerular filtration and tubular secretion. This renal-dependent elimination pathway makes amantadine particularly susceptible to accumulation in patients with impaired renal function, necessitating careful dose adjustment to prevent toxicity while maintaining therapeutic efficacy.
Amantadine displays predictable pharmacokinetic behavior in individuals with normal renal function. The drug is well absorbed after oral administration, with the immediate-release formulation reaching peak plasma concentrations within approximately 1-4 hours after administration. The extended-release formulation (OS320/Osmolex ER) demonstrates a delayed peak plasma concentration at approximately 7.5-11 hours post-dose, providing more consistent plasma concentrations throughout the day. The apparent elimination half-life of amantadine typically ranges from 10-31 hours in healthy young adults, with a median of approximately 15 hours. Without a loading dose, amantadine concentrations reach steady state within 72 hours (after 4-5 times the half-life) following initiation of therapy.
The volume of distribution for amantadine is inversely related to dose over the therapeutic range, which accounts in part for a noteworthy logarithmic increase in plasma concentration as a function of dose. This relationship has important clinical implications for dose adjustment strategies. Amantadine's protein binding characteristics are moderate, with approximately 67% bound to plasma proteins over the therapeutic concentration range. This level of protein binding is not typically associated with significant drug interaction concerns related to protein displacement, though the primarily renal elimination pathway does present considerations for concurrent medication use.
The elimination profile of amantadine is characterized by minimal hepatic metabolism and predominant renal excretion. Approximately 90% of an orally administered amantadine dose is eliminated unchanged in the urine through a combination of glomerular filtration and active tubular secretion. This elimination profile has significant clinical implications, particularly for patients with compromised renal function. The renal clearance of amantadine has been measured at approximately 10,965 mL/h in subjects with normal renal function, demonstrating the efficiency of renal elimination in healthy individuals.
Table: Fundamental Pharmacokinetic Parameters of Amantadine in Healthy Adults
| Parameter | Immediate-Release Formulation | Extended-Release Formulation |
|---|---|---|
| Time to Peak Concentration (Tmax) | 1-4 hours | 7.5-11 hours |
| Elimination Half-Life (t½) | 10-31 hours (median ~15 hours) | Similar half-life, prolonged absorption |
| Protein Binding | ~67% over therapeutic range | ~67% over therapeutic range |
| Renal Clearance | ~10,965 mL/h (normal renal function) | ~10,965 mL/h (normal renal function) |
| Elimination Pathway | ~90% excreted unchanged in urine | ~90% excreted unchanged in urine |
| Time to Steady State | ~72 hours (without loading dose) | ~72 hours (without loading dose) |
The minimal hepatic metabolism of amantadine reduces concerns about hepatotoxicity and drug interactions mediated by cytochrome P450 enzymes; however, there have been rare reports of reversible elevation of liver transaminases (AST, ALT) in patients using amantadine. Although this relationship is not firmly established, caution is recommended when using amantadine in patients with pre-existing hepatic impairment, and monitoring of liver enzymes may be prudent in this population.
Renal impairment significantly alters the pharmacokinetic profile of amantadine, primarily through reduced clearance mechanisms. A 2019 phase 1 pharmacokinetic study specifically examined the impact of renal impairment on extended-release amantadine tablets, demonstrating that amantadine elimination was substantially reduced in subjects with renal impairment. The study revealed that renal clearance decreased dramatically from 10,965 mL/h in subjects with normal renal function to just 2,618 mL/h in subjects with severe renal impairment, representing a reduction of approximately 76%. This impaired clearance leads to prolonged elimination half-life and significant systemic accumulation of amantadine in patients with compromised renal function.
The degree of renal impairment directly correlates with the extent of pharmacokinetic alterations. Research indicates that amantadine absorption appears unaffected by renal impairment, with similar Tmax values observed across renal function categories. However, the area under the plasma concentration-time curve (AUC) increases substantially as renal function declines. Subjects with severe renal impairment may exhibit AUC values 3-4 times higher than those with normal renal function following equivalent doses. These pharmacokinetic alterations create a significantly elevated risk of concentration-dependent adverse effects if appropriate dose adjustments are not implemented, including neurotoxicity, psychosis, and other central nervous system effects.
Table: Impact of Renal Impairment on Amantadine Pharmacokinetic Parameters
| Renal Function Category | CrCl (mL/min/1.73m²) | Renal Clearance | Elimination Half-Life | Systemic Exposure (AUC) |
|---|---|---|---|---|
| Normal Renal Function | >90 mL/min | ~10,965 mL/h | 10-15 hours | Baseline |
| Mild Impairment | 60-89 mL/min | Moderately reduced | Moderately prolonged | Mild increase |
| Moderate Impairment | 30-59 mL/min | Significantly reduced | ~2× normal half-life | ~2-3× baseline AUC |
| Severe Impairment | 15-29 mL/min | ~2,618 mL/h (76% reduction) | Substantially prolonged | ~3-4× baseline AUC |
| End-Stage Renal Disease | <15 mL/min | Minimal renal clearance | Extremely prolonged | Marked accumulation |
The relationship between renal function and amantadine clearance has been quantitatively characterized through population pharmacokinetic modeling. The reduction in amantadine clearance directly correlates with decreasing estimated glomerular filtration rate (eGFR), following a predictable pattern that enables the development of evidence-based dosing recommendations. Importantly, the accumulation phenomenon observed in renal impairment affects both immediate-release and extended-release formulations, though the dosing adjustment strategies differ between formulations due to their distinct release characteristics and the need to maintain therapeutic concentrations while avoiding toxic peaks.
Population pharmacokinetic modeling approaches have been successfully applied to characterize the quantitative relationship between renal function and amantadine clearance. A two-compartment pharmacokinetic population model was employed in a seminal 2019 study to determine optimum extended-release amantadine dosing in subjects with renal impairment. This model incorporated creatinine clearance as a continuous covariate significantly influencing amantadine clearance, demonstrating a direct proportional relationship between renal function and drug elimination. The model successfully characterized the typical population parameters while also quantifying between-subject variability, enabling more personalized dosing recommendations.
The structural model that best described amantadine pharmacokinetics incorporated a first-order absorption process with a lag time for the extended-release formulation, with amantadine disposition following two-compartment kinetics. The key pharmacokinetic parameters estimated included clearance (CL), central volume of distribution (Vc), intercompartmental clearance (Q), and peripheral volume of distribution (Vp). The covariate analysis formally established that amantadine clearance correlates linearly with creatinine clearance, following the relationship: CL (L/h) = θ₁ × (CrCl/100) + θ₂, where θ₁ represents the renal clearance component and θ₂ represents non-renal clearance. This relationship forms the foundation for evidence-based dosing adjustments in renal impairment.
Pharmacokinetic simulation techniques were employed to recommend optimized dosing regimens for patients with renal impairment. Based on the established population pharmacokinetic model, simulations were conducted to identify dosing strategies that would provide systemic amantadine exposure in patients with renal impairment similar to that observed in subjects with normal renal function receiving once-daily extended-release amantadine tablets. The simulations evaluated various dosing intervals and their resulting steady-state concentration-time profiles, aiming to maintain the therapeutic efficacy while minimizing the risk of toxicity associated with excessive accumulation.
The simulations led to specific recommendations for dosing intervals based on the degree of renal impairment. For the 129-mg extended-release amantadine tablet, the following dosing intervals were recommended: every 24 hours for normal renal function (eGFR ≥90 mL/min/1.73m²); every 48 hours for moderate renal impairment (eGFR 30-59 mL/min/1.73m²); and every 96 hours for severe renal impairment (eGFR 15-29 mL/min/1.73m²). For patients with end-stage renal disease (eGFR <15 mL/min/1.73m²), extended-release formulations are generally contraindicated due to the extreme accumulation that would occur even with prolonged dosing intervals.
Comprehensive dosing recommendations have been developed based on pharmacokinetic studies and modeling approaches to guide amantadine use in patients with renal impairment. These recommendations differ between immediate-release and extended-release formulations due to their distinct pharmacokinetic profiles. For immediate-release amantadine in patients with moderate renal impairment (CrCl 30-50 mL/min/1.73m²), the recommended regimen is 200 mg on day 1 followed by 100 mg daily thereafter. For severe renal impairment (CrCl 15-29 mL/min/1.73m²), the recommended regimen is 200 mg on day 1 followed by 100 mg every other day. For patients with end-stage renal disease (CrCl <15 mL/min/1.73m²) or those on hemodialysis, the recommendation is 200 mg every 7 days.
For extended-release formulations, specific recommendations vary between the available products. For extended-release tablets (Osmolex ER), patients with moderate renal impairment (eGFR 30-59 mL/min/1.73m²) should reduce dosing frequency to one 129-mg tablet every 48 hours, while those with severe renal impairment (eGFR 15-29 mL/min/1.73m²) should extend the interval to one 129-mg tablet every 96 hours. The extended-release capsules (GOCOVRI) have different recommendations: moderate renal impairment (CrCl 30-59 mL/min/1.73m²) should receive an initial dose of 68.5 mg once daily at bedtime, potentially increasing to a maximum of 137 mg daily after one week if needed, while severe renal impairment (CrCl 15-29 mL/min/1.73m²) should receive 68.5 mg once daily at bedtime. Both extended-release formulations are contraindicated in end-stage renal disease.
Table: Comprehensive Dosing Recommendations for Amantadine in Renal Impairment
| Renal Function Category | CrCl/eGFR (mL/min/1.73m²) | Immediate-Release Formulation | Extended-Release Tablets | Extended-Release Capsules |
|---|---|---|---|---|
| Normal Renal Function | >90 | 100 mg twice daily | 129 mg every 24 hours | 137-274 mg daily |
| Mild Impairment | 60-89 | 100 mg twice daily | 129 mg every 24 hours | No adjustment recommended |
| Moderate Impairment | 30-59 | 200 mg day 1, then 100 mg daily | 129 mg every 48 hours | 68.5 mg daily, max 137 mg/day |
| Severe Impairment | 15-29 | 200 mg day 1, then 100 mg every other day | 129 mg every 96 hours | 68.5 mg daily |
| End-Stage Renal Disease | <15 | 200 mg every 7 days | Contraindicated | Contraindicated |
| Hemodialysis | N/A | 200 mg every 7 days | Data not available | Data not available |
Successful clinical implementation of these dosing recommendations requires appropriate patient assessment and monitoring. Before initiating amantadine therapy, clinicians should obtain a baseline assessment of renal function through serum creatinine measurement and estimation of glomerular filtration rate using standardized equations. For elderly patients (65 years and older), who are more likely to have decreased renal function even in the absence of documented kidney disease, particular caution is warranted in dose selection, and monitoring of renal function is recommended. Additionally, dose reductions may be necessary in patients with congestive heart failure, peripheral edema, or orthostatic hypotension, as these conditions may further complicate drug elimination or increase susceptibility to adverse effects.
A robust experimental protocol for evaluating the pharmacokinetics of amantadine in subjects with renal impairment should incorporate key design elements to generate reliable and clinically applicable data. The protocol should employ an open-label, parallel-group, single-dose design comparing subjects with varying degrees of renal impairment against matched controls with normal renal function. Subjects are typically grouped based on renal function: severe renal impairment (eGFR <30 mL/min/1.73m²), moderate renal impairment (eGFR 30-59 mL/min/1.73m²), and normal renal function (CrCl >89 mL/min/1.73m²), with eight subjects per group providing reasonable statistical power for pharmacokinetic assessment.
The dosing administration should follow a standardized protocol. Subjects should receive a single 129-mg dose of extended-release amantadine following a 10-hour fast, with continued fasting for 2 hours post-dose and restricted fluid intake for 1 hour pre-dose to 1 hour post-dose. Serial blood sampling for pharmacokinetic analysis should be conducted through 96 hours post-dose for subjects with normal renal function and extended to 648 hours (27 days) post-dose for subjects with severe renal impairment to fully characterize the prolonged elimination phase. Additional urine collection at intervals up to 96 hours post-dose allows for determination of renal clearance and fraction excreted unchanged in urine. The extended sampling period for renally impaired subjects is critical to adequately characterize the complete pharmacokinetic profile given the substantially prolonged elimination half-life.
Bioanalytical methods for quantifying amantadine concentrations in plasma and urine should employ validated high-performance liquid chromatography with tandem mass spectrometry detection (LC/MS/MS). The assay should use deuterium-labeled amantadine (amantadine-d6) as an internal standard to ensure accuracy and precision. The lower and upper limits of quantification should be established at appropriate levels, typically 2.076 ng/mL and 1498.833 ng/mL for plasma, and 19.854 ng/mL and 2999.613 ng/mL for urine, respectively, to cover the expected concentration range in clinical samples.
Pharmacokinetic analysis should be performed using both noncompartmental and population modeling approaches. Noncompartmental analysis should determine fundamental parameters including maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞), elimination half-life (t½), apparent oral clearance (CL/F), and renal clearance (CLr). Population pharmacokinetic modeling using a two-compartment model with first-order absorption and lag time should be employed to characterize the typical population parameters and identify significant covariates, particularly the relationship between renal function and amantadine clearance. The model should be developed using appropriate software such as Phoenix WinNonlin or NONMEM, with evaluation of model performance using diagnostic plots and predictive checks.
Diagram: Amantadine Pharmacokinetic Pathway and Renal Impairment Impact - This workflow illustrates the sequential processes of amantadine absorption, distribution, and elimination, with the critical impact of renal impairment on clearance and toxicity risk.
The pharmacokinetic modeling of amantadine in renal impairment provides a robust foundation for evidence-based dosing recommendations in this vulnerable patient population. The well-characterized relationship between renal function and amantadine clearance enables precise dose adjustments that maintain therapeutic efficacy while minimizing the risk of concentration-dependent adverse effects. The availability of both immediate-release and extended-release formulations offers flexibility in dosing strategies, though their distinct pharmacokinetic profiles necessitate different adjustment approaches.
Future directions in amantadine pharmacokinetic research should focus on further refinement of population models incorporating additional patient factors such as age, body composition, and comorbidities that may influence drug disposition. Additionally, prospective validation of the recommended dosing regimens in clinical practice settings would strengthen the evidence base and potentially identify opportunities for further optimization. The integration of therapeutic drug monitoring with pharmacokinetic modeling approaches represents a promising strategy for truly personalized amantadine therapy in challenging patient cases, particularly those with fluctuating renal function or suboptimal response to standard dosing regimens.
Traumatic brain injury (TBI) represents a significant global health challenge, with an estimated annual incidence of 27 million cases worldwide and serving as a leading cause of death and permanent disability [1]. The pathophysiology of TBI evolves through distinct temporal phases: the acute phase (hours post-injury), subacute phase (days to weeks), and chronic phase (weeks to years) [2]. Each phase exhibits distinct pathological mechanisms that collectively contribute to neuronal damage and functional impairment. The initial primary mechanical injury triggers a cascade of secondary molecular injuries including excitotoxicity, oxidative stress, mitochondrial dysfunction, and neuroinflammation [2]. This complex pathophysiology creates multiple potential therapeutic windows for pharmacological intervention.
The excitotoxicity mechanism mediated through glutamate release and subsequent N-methyl-D-aspartate (NMDA) receptor overactivation represents a particularly promising target for therapeutic intervention. Following TBI, extracellular levels of excitatory amino acids glutamate and aspartate rise dramatically, leading to excessive stimulation of NMDA receptors, neuronal depolarization, and massive influx of calcium ions into cells [2]. This calcium overload triggers numerous downstream damaging processes including mitochondrial permeability transition pore formation, oxidative stress, and ultimately apoptotic cell death [2]. Understanding these mechanisms provides the rationale for NMDA receptor antagonism as a strategic approach to neuroprotection in TBI.
Amantadine is a multifaceted pharmacological agent with several distinct mechanisms of action that align strategically with TBI pathophysiology. Originally developed as an antiviral agent, amantadine demonstrates dopaminergic modulation through increased dopamine release and prevention of dopamine reuptake, non-competitive NMDA receptor antagonism, and emerging evidence suggests anti-inflammatory properties and potential sigma-1 receptor interactions [2] [3]. This diverse pharmacological profile enables amantadine to target multiple aspects of the TBI pathological cascade simultaneously, potentially offering both neuroprotective and neuroactivating effects [2].
The timing of amantadine administration relative to TBI phases is crucial for maximizing therapeutic benefit. While the acute phase offers a very narrow therapeutic window, the subacute phase, characterized by secondary neurodegenerative processes, presents a more practical opportunity for pharmacological intervention [2]. Additionally, the chronic phase of TBI, which often involves persistent cognitive deficits, affective alterations, and functional impairments, may benefit from amantadine's dopaminergic support [2]. This multiphasic applicability positions amantadine as a versatile therapeutic option across the TBI recovery continuum.
Table 1: Amantadine's Mechanisms of Action in TBI Pathophysiology
| TBI Pathological Mechanism | Amantadine's Action | Therapeutic Effect |
|---|---|---|
| Excitotoxicity | Non-competitive NMDA receptor antagonism | Reduces calcium influx and neuronal hyperexcitation |
| Dopaminergic Dysfunction | Dopamine release stimulation and reuptake inhibition | Improves arousal, attention, and motor function |
| Neuroinflammation | Potential anti-inflammatory effects | Modulates inflammatory response |
| Oxidative Stress | Possible antioxidant properties | Reduces reactive oxygen species damage |
The following diagram illustrates amantadine's multimodal mechanism of action in the context of TBI pathophysiology:
Recent comprehensive meta-analyses have synthesized evidence from multiple randomized controlled trials (RCTs) evaluating amantadine's efficacy in TBI populations. A systematic review and meta-analysis published in January 2025 analyzed 6 RCTs encompassing 426 patients, with 205 (48.12%) receiving amantadine and 221 (51.88%) receiving placebo [1]. This robust analysis employed rigorous methodology following Cochrane Collaboration recommendations and PRISMA guidelines, with protocol registration in the PROSPERO database (CRD42024538110) [1]. The inclusion criteria were restricted to studies enrolling TBI patients comparing amantadine versus placebo with reported outcomes of interest, while excluding non-randomized studies, those without control groups, and studies not focusing on TBI populations.
The primary outcomes assessed in this meta-analysis included the Glasgow Coma Scale (GCS), Mini-Mental State Examination (MMSE), and Disability Rating Scale (DRS), while secondary outcomes encompassed the Glasgow Outcome Scale (GOS), length of hospital stay (LHS), and duration of mechanical ventilation (MTMV) [1]. The analysis employed random effects models due to heterogeneity across studies and calculated mean differences (MD) with 95% confidence intervals for continuous outcomes. Heterogeneity was assessed using Cochrane Q test and I² statistic, with I² > 25% considered significant [1].
The pooled analysis revealed several statistically significant findings favoring amantadine over placebo. Specifically, patients receiving amantadine demonstrated significantly higher GCS scores at day 7 (MD 1.50; 95% CI 0.08–2.92; p = 0.038; I² = 68%) and improved MMSE scores (MD 3.23; 95% CI 0.53–5.94; p = 0.019; I² = 0%) compared to placebo groups [1]. These findings suggest that amantadine may accelerate the recovery of consciousness and cognitive function in the early subacute phase following TBI.
However, not all outcomes demonstrated clear superiority for amantadine. The analysis found no statistically significant differences between groups in terms of GCS at day 3 (MD 0.30; 95% CI -0.49–1.09; p = 0.452; I² = 0%), DRS scores (MD -0.50; 95% CI -4.17–3.17; p = 0.789; I² = 86%), or GOS scores (MD -0.13; 95% CI -0.37–0.12; p = 0.320; I² = 0%) [1]. Additionally, no significant differences were observed in healthcare utilization metrics, including length of hospital stay (MD -1.02; 95% CI -6.43–4.39; p = 0.712; I² = 0%) or duration of mechanical ventilation (MD -3.13; 95% CI -8.99–2.73; p = 0.295; I² = 0%) [1].
A double-blind, randomized, controlled clinical trial published in 2018 specifically evaluated amantadine's effects in TBI patients with severe impairment (GCS ≤9) [4]. This study implemented a protocol involving drug administration for 6 weeks with patient evaluation using GCS and FULL Outline of UnResponsiveness (FOUR) scores on days 1, 3, and 7 after initiation of treatment. At 6-month follow-up, assessments included MMSE, GOS, DRS, and Karnofsky Performance Scale [4]. The primary finding from this trial was a significant improvement in GCS between day 1 and day 7 in the amantadine group (p=0.044), though no other significant differences were observed at the 6-month follow-up [4].
Table 2: Pooled Efficacy Outcomes from Meta-Analysis of Amantadine in TBI
| Outcome Measure | Time Point | Mean Difference (95% CI) | P-value | Heterogeneity (I²) |
|---|---|---|---|---|
| Glasgow Coma Scale | Day 3 | 0.30 (-0.49 to 1.09) | 0.452 | 0% |
| Glasgow Coma Scale | Day 7 | 1.50 (0.08 to 2.92) | 0.038 | 68% |
| Mini-Mental State Examination | Various | 3.23 (0.53 to 5.94) | 0.019 | 0% |
| Disability Rating Scale | Overall | -0.50 (-4.17 to 3.17) | 0.789 | 86% |
| Glasgow Outcome Scale | Various | -0.13 (-0.37 to 0.12) | 0.320 | 0% |
A comprehensive clinical trial protocol for investigating amantadine in TBI should incorporate elements from successful previous studies while addressing identified limitations. The recommended design is a randomized, double-blind, placebo-controlled, parallel-group trial with adequate power to detect clinically significant differences in functional outcomes. The trial should include a 6-week active treatment phase followed by an extended follow-up period of at least 6 months to evaluate both short-term and long-term effects [4] [1]. For enhanced statistical power, a target sample size of approximately 200 participants (100 per group) is recommended based on previous meta-analyses that included over 400 patients [1].
Inclusion criteria should comprise: (1) Age 18-65 years; (2) Documented diagnosis of moderate to severe TBI (GCS 3-12) in the acute or subacute phase; (3) Presence of disorders of consciousness or significant cognitive impairment; (4) Time post-injury between 72 hours and 12 weeks; (5) Stable medical and neurological status. Exclusion criteria should include: (1) Pre-existing neurodegenerative disorders; (2) History of substance abuse; (3) Contraindications to amantadine (renal impairment, glaucoma, prostate hypertrophy); (4) Pregnancy or lactation; (5) Concurrent use of other dopaminergic or stimulant medications; (6) Expected withdrawal of life-sustaining treatment [4] [1] [3]. Special consideration should be given to patients with renal impairment, with appropriate dose adjustments based on creatinine clearance as outlined in Table 3.
The intervention protocol should utilize amantadine hydrochloride at appropriate therapeutic doses. The recommended dosing regimen follows a titration schedule: initial dose of 100 mg twice daily, with potential increase to 200 mg twice daily based on tolerance and clinical response [3]. The total daily dose should generally not exceed 400 mg due to increased risk of adverse effects at higher doses [3]. For patients with renal impairment, specific dose adjustments are necessary as outlined in Table 3.
The formulation and administration should utilize identical-appearing capsules for amantadine and placebo to maintain blinding. For patients unable to swallow oral medications, consideration should be given to nasogastric tube administration of the drug, particularly in the early stages of TBI recovery [2]. The treatment duration should be 6 weeks based on previous trial protocols, with careful attention to proper discontinuation through dose tapering (reducing by half for one week before complete discontinuation) to prevent potential withdrawal effects or neuroleptic malignant syndrome-like symptoms [3].
Table 3: Amantadine Dosing Protocol Based on Renal Function
| Renal Function (CrCL mL/min/1.73m²) | Loading Dose | Maintenance Dose | Administration Schedule |
|---|---|---|---|
| Normal (>50 mL/min) | 200 mg | 100-200 mg twice daily | Standard regimen |
| Mild Impairment (30-50 mL/min) | 200 mg | 100 mg daily | After 24 hours |
| Moderate Impairment (15-29 mL/min) | 200 mg | 100 mg every 48 hours | After 24 hours |
| Severe Impairment (<15 mL/min) | 200 mg | 200 mg every 7 days | Weekly interval |
| Hemodialysis | 200 mg | 200 mg every 7 days | Post-dialysis |
A comprehensive outcome assessment battery should capture multiple domains of recovery across the trajectory of TBI rehabilitation. The primary efficacy endpoint should be the Disability Rating Scale (DRS) score at 6 weeks, which has demonstrated sensitivity to change in previous TBI trials [1]. Secondary endpoints should include: (1) Glasgow Coma Scale (GCS) scores at days 3, 7, and 14; (2) Mini-Mental State Examination (MMSE) at 6 weeks and 6 months; (3) Glasgow Outcome Scale-Extended (GOS-E) at 3 and 6 months; (4) Neurobehavioral Functioning Inventory; (5) Functional Independence Measure (FIM); (6) Length of hospital stay and duration of mechanical ventilation [4] [1].
The assessment schedule should include baseline evaluations immediately prior to randomization, followed by regular intervals during the active treatment phase (weekly for 6 weeks), and long-term follow-up at 3 and 6 months post-randomization. Specific assessment timelines should be strategically aligned with expected recovery trajectories, with more frequent assessments during the early phases when changes are most dynamic.
The statistical analysis plan should specify intention-to-treat (ITT) principles as the primary analysis approach, with additional per-protocol analyses as sensitivity measures. For continuous outcomes (GCS, MMSE, DRS), linear mixed-effects models should be employed to account for repeated measurements within participants, with fixed effects for treatment group, time, and treatment-by-time interaction, and random effects for participant-level variability. Categorical outcomes (GOS) should be analyzed using ordinal logistic regression models.
The sample size calculation should be based on the primary endpoint (DRS at 6 weeks), assuming a minimum clinically important difference of 3 points on the DRS, standard deviation of 5 points, 80% power, and alpha of 0.05. This yields approximately 45 participants per group, with the recommended target of 100 per group allowing for attrition and subgroup analyses. Pre-specified subgroup analyses should include: injury severity (moderate vs. severe TBI), time since injury (<28 days vs. >28 days), age categories (<40 vs. ≥40 years), and presence of diffuse axonal injury. Statistical significance should be defined as two-tailed p<0.05, with appropriate adjustments for multiple comparisons where applicable.
Comprehensive pharmacokinetic (PK) monitoring is essential for optimizing amantadine dosing in TBI patients, particularly given the potential for altered drug metabolism and clearance in this population. A validated Ultra-Fast Liquid Chromatography tandem Mass Spectrometry (UFLC-MS/MS) method should be employed for quantification of amantadine concentrations in biological samples, as described in recent analytical studies [5]. This green analytical method provides the sensitivity, specificity, and precision required for reliable therapeutic drug monitoring.
The sample collection protocol should include timed blood draws at the following intervals: pre-dose (trough), and 1, 2, 4, 6, and 8 hours post-dose at steady-state conditions (after 5-7 days of consistent dosing). For patients receiving extended-release formulations, modified sampling schedules may be necessary. Sample processing should involve immediate centrifugation of blood samples at 3000×g for 10 minutes, with plasma stored at -80°C until analysis. The UFLC-MS/MS methodology should utilize stable isotope-labeled internal standards for optimal accuracy, with validation covering linearity range (5-500 ng/mL), precision (intra- and inter-day CV <15%), accuracy (85-115%), and stability under various storage conditions [5].
Vigilant safety monitoring is crucial throughout the trial period, with special attention to known adverse effects of amantadine. The monitoring schedule should include daily assessment during the initial titration phase, then weekly throughout the active treatment period. Specific monitoring parameters should include: mental status changes (hallucinations, confusion, depression), cardiovascular status (orthostatic hypotension, peripheral edema), dermatological effects (livedo reticularis), and general neurological status [3].
Serious adverse events (SAEs) of particular concern include neuroleptic malignant syndrome (especially with abrupt discontinuation), suicidal ideation, psychosis, and severe CNS depression. A predefined SAE management protocol should include immediate discontinuation of the study drug, appropriate medical intervention, and prompt reporting to the institutional review board and data safety monitoring board. For less severe adverse effects, dose reduction strategies (e.g., decreasing to 100 mg once daily) should be implemented before complete discontinuation when clinically appropriate.
The following diagram illustrates the recommended patient flow and assessment timeline for a comprehensive amantadine clinical trial:
Successful implementation of an amantadine TBI trial requires careful attention to practical management considerations. Recruitment strategies should account for the acute nature of TBI, with established protocols for rapid screening, consent processes (often utilizing legally authorized representatives), and baseline assessment in emergency or critical care settings. Retention plans should address the challenges of longitudinal follow-up in this population, including tracking mechanisms for patients transferring to rehabilitation facilities, flexible assessment locations, and engagement of family members to support participation throughout the study period.
Data collection procedures should utilize standardized case report forms with electronic data capture systems where possible. Training and certification of all assessors is essential to ensure inter-rater reliability, particularly for functional and cognitive outcome measures. The protocol should include a Data Safety Monitoring Board (DSMB) with predefined stopping rules for safety or efficacy, with interim analyses planned when 50% of participants have completed the primary endpoint assessment. Quality assurance measures should include source data verification, protocol adherence monitoring, and regular site audits for multicenter trials.
The ethical implementation of amantadine trials in TBI populations requires special consideration of informed consent processes given the frequently impaired decision-making capacity of potential participants. Protocols should include clear guidelines for surrogate consent procedures in accordance with local regulations, with provisions for re-consent from participants who regain capacity during the trial. The risk-benefit profile of amantadine in TBI is generally favorable given its established safety record in other conditions, but potential risks must be clearly communicated to participants and their families.
Regulatory considerations should address amantadine's status as a drug used for non-FDA approved indications in TBI treatment [3]. Investigational New Drug (IND) applications may be required depending on specific trial characteristics and jurisdiction. The trial protocol should be registered in a publicly accessible registry such as ClinicalTrials.gov before participant enrollment, and all applicable Good Clinical Practice (GCP) guidelines should be followed throughout trial implementation. Publications should adhere to CONSORT guidelines for randomized trials to ensure transparent reporting of methods and results.
While current evidence provides a foundation for amantadine use in TBI, several important research questions remain unresolved. Future studies should investigate whether amantadine's effectiveness varies based on specific TBI endophenotypes (e.g., diffuse axonal injury vs. focal lesions), optimal timing of initiation (hyperacute vs. subacute phases), and potential synergistic effects when combined with other neurorecovery interventions [2]. Additionally, the utility of amantadine for disorders of consciousness from non-TBI causes and its effectiveness in long-term treatment regimens represent important areas for further investigation [2].
The development of novel formulations, including intravenous administration for acute care settings and extended-release formulations for chronic management, may expand amantadine's therapeutic utility across the TBI recovery continuum [2]. Additionally, biomarker-guided approaches (e.g., using neuroimaging, electrophysiology, or molecular biomarkers) to identify patients most likely to respond to amantadine could enhance precision medicine approaches in TBI rehabilitation. Well-controlled clinical studies addressing these questions are warranted to ultimately confirm amantadine's utility in TBI and optimize its implementation in clinical practice [2].
This comprehensive protocol provides a structured framework for investigating amantadine in traumatic brain injury, synthesizing current evidence while addressing methodological considerations for rigorous clinical trial implementation. The multimodal mechanism of action of amantadine aligns strategically with the complex pathophysiology of TBI, targeting multiple secondary injury processes across different temporal phases of recovery. Current evidence, though somewhat mixed, suggests potential benefits for functional and cognitive outcomes, particularly in the subacute phase of moderate to severe TBI.
By adhering to the detailed methodological guidelines outlined in this protocol, researchers can generate high-quality evidence to clarify amantadine's therapeutic role in TBI and optimize treatment approaches for this challenging patient population. The integration of pharmacokinetic monitoring, comprehensive safety assessment, and multidimensional outcome measurement will advance our understanding of how to best utilize this promising therapeutic agent in the complex landscape of TBI recovery.
The table below summarizes the key improved synthesis methods documented in recent literature.
| Method Overview | Key Steps & Intermediate | Reported Yield | Key Advantages |
|---|
| One-Step Amination [1] [2] | 1-Bromoadamantane + Urea (in diphenyl ether, 175°C) [1]. Uses a phase-transfer catalyst (TBAI) in methanol [2]. | Up to 81% [1] | Simplest one-pot procedure; avoids strong acids [1] [2]. | | Two-Step (Formamide Route) [3] | Step 1: 1-Bromoadamantane + Formamide → N-(1-adamantyl)formamide (6). Step 2: Hydrolysis of (6) with aq. HCl [3]. | 88% (overall) [3] | High-yielding; milder hydrolysis conditions; avoids toxic solvents [3]. | | Two-Step (Acetamide Route) [4] | Step 1: Adamantane or 1-Bromoadamantane → N-(1-adamantyl)acetamide (4). Step 2: Hydrolysis of (4) [4] [5]. | 67-74% (overall) [4] [5] | Improved yield over traditional 3-4 step routes; reduced toxic solvent use [4] [5]. |
Here are detailed methodologies for two of the most promising synthetic routes.
This method is notable for its simplicity and high yield [1] [2].
This method offers an excellent balance of high yield and operational safety [3].
To help visualize the decision-making process, the following diagram outlines the key steps for selecting and troubleshooting a synthesis method.
Q1: My reaction yield is lower than expected. What are the most common causes?
Q2: For the two-step formamide route, what is the best way to monitor the reaction progress?
Q3: Are there any special handling or safety precautions for these procedures?
Q4: Why is my final product off-color or having low purity?
The most detailed stability data comes from a 2018 study that developed a highly sensitive LC-ESI-MS/MS method. The researchers comprehensively evaluated the stability of amantadine in human plasma under various conditions relevant to sample handling and storage [1].
The table below summarizes the stability findings from this study:
| Stability Condition | Duration | Outcome |
|---|---|---|
| Bench-top (Room Temperature) | 20 hours | Stable |
| Processed Sample (in autosampler, 5°C) | 48 hours | Stable |
| Long-term (-70°C) | 65 days | Stable |
| Freeze-Thaw (3 cycles) | - | Stable |
This study concluded that the analyte (amantadine) was found to be stable under these conditions, as the mean % deviation was within ±15% of the nominal concentration [1]. A more recent 2022 method also confirmed that amantadine had no significant degradation under all tested stability conditions, including freeze-thaw, short-term, and long-term storage [2].
The stability data from the 2018 study was generated during the validation of their bioanalytical method. Here is the general workflow and methodology they employed:
Key Technical Steps:
What is the recommended long-term storage temperature for amantadine plasma samples? Based on experimental validation, storage at -70°C for at least 65 days has been demonstrated to be effective for preserving amantadine in plasma [1].
How many freeze-thaw cycles can amantadine plasma samples withstand? The available data indicates that amantadine in plasma is stable for at least three complete freeze-thaw cycles [1].
Does amantadine require derivatization for stable storage or analysis? No. A key advantage of modern LC-MS/MS and LC-MS3 methods is that they can analyze amantadine without prior derivatization, simplifying the sample preparation process [1] [2]. The stability data provided above is for underivatized amantadine.
The table below summarizes the key analytical methods applicable for the assay and stability studies of this compound.
| Method | Principle | Key Details / Validation Data | Application Note |
|---|
| UV-Vis Spectrophotometry (with derivatization) [1] | Derivatization with 1,2-naphthoquinone-4-sulphonate (NQS) to form a colored complex. | Linearity: 2-20 µg/ml Correlation Coefficient (r): 0.9983 Limit of Detection (LOD): 0.35 µg/ml Wavelength (λmax): 433 nm | Useful for pre-formulation solubility studies. Not typically used for separation of degradation products. | | HPLC-UV (with pre-column derivatization) [2] | Derivatization with anthraquinone-2-sulfonyl chloride (ASC) to enable UV detection. | Reported Analytes: Amantadine, Rimantadine, Memantine. Internal Standard: Rimantadine for Amantadine analysis. Features: Mild reaction conditions, stable derivatives. | Can be developed into a stability-indicating method by separating the parent drug from its degradants. | | LC-MRM/MS (Liquid Chromatography - Multiple Reaction Monitoring) [3] | Detection based on specific precursor ion → product ion transitions. | Transition (m/z): 152.2 → 135.3 Linear Range: 50–1500 ng/mL LLOQ: 50 ng/mL | Highly selective and sensitive for quantification in complex matrices like plasma. | | LC-MS³ (Liquid Chromatography - Tandem Mass Spectrometry cubed) [3] | A second fragmentation step (MS³) for enhanced selectivity in complex samples. | Transition (m/z): 152.2 → 135.3 → 107.4 Linear Range: 50–1500 ng/mL LLOQ: 50 ng/mL | Provides higher selectivity by reducing background noise; ideal for identifying unknown degradants. |
You can adapt the following workflow, which integrates the techniques above, to identify degradation products. The process involves forced degradation of the drug substance, followed by analysis with a suitable method.
Based on the literature, here are detailed methodologies for two critical techniques:
1. Derivatization for HPLC-UV Analysis (Adapted from [2]) This method is suitable if an LC-MS system is not available.
2. LC-MS³ Method for Enhanced Selectivity (Adapted from [3]) This is a highly sophisticated and selective approach recommended for complex mixtures.
m/z 152.2 → 135.3 → 107.4152.2 → 135.3 transition is detected in MRM mode, a second fragmentation is triggered on the 135.3 ion to obtain its unique MS² spectrum for structural elucidation.Q1: Why is derivatization necessary for HPLC-UV analysis of amantadine? this compound is an aliphatic primary amine that lacks a significant chromophoric group. This means it does not absorb UV light effectively, leading to very poor sensitivity and detection limits in a standard HPLC-UV system. Derivatization introduces a chromophore (a light-absorbing group) into the molecule, enabling sensitive UV detection [1] [2].
Q2: What is the advantage of using an LC-MS³ method over a standard LC-MRM method?
LC-MRM (Multiple Reaction Monitoring) is highly selective, but in complex samples with high background noise, interference can occur. LC-MS³ adds an extra stage of fragmentation. It first selects a specific precursor ion, fragments it into a product ion, and then selectively fragments that product ion again. This process, resulting in a second-generation product ion (152.2 → 135.3 → 107.4), provides higher selectivity and lower background noise, which is crucial for confidently identifying and quantifying trace-level degradation products [3].
Q3: The search results did not list specific degradation products. How should I proceed? The identification of specific degradation products is a research activity that requires experimental work. You should conduct forced degradation studies (as shown in the workflow diagram) by subjecting this compound to various stress conditions (acid, base, oxidant, heat, and light). The resulting samples should then be analyzed using the LC-MS methods described above. The mass spectral data (particularly high-resolution MS and MS² spectra) of any new peaks that appear will be key to proposing the structures of the degradation products.
The following tables summarize the dose adjustment recommendations based on renal function, measured by creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR).
These guidelines apply to indications like Parkinson's disease, drug-induced extrapyramidal reactions, and influenza [1] [2] [3].
| Renal Function (CrCl) | Recommended Dosage Regimen |
|---|
| Mild impairment (> 50 mL/min) | No adjustment recommended. Usual dose: 100 mg twice daily [1] [3]. | | Moderate impairment (30 - 50 mL/min) | 200 mg on day 1, then 100 mg once daily thereafter [1] [3]. | | Severe impairment (15 - 29 mL/min) | 200 mg on day 1, then 100 mg every other day [1] [3]. | | End-Stage Renal Disease (ESRD) (< 15 mL/min) | 200 mg every 7 days [1] [3]. | | Patients on Hemodialysis | 200 mg every 7 days (not significantly dialyzed) [1] [4] [3]. |
Extended-release capsules (e.g., Gocovri) and tablets (e.g., Osmolex ER) are not interchangeable with each other or with immediate-release products [1] [5] [6].
| Renal Function | Extended-Release Capsules (e.g., Gocovri) | Extended-Release Tablets (e.g., Osmolex ER) |
|---|
| Mild impairment (CrCl 60-89 mL/min) | No adjustment recommended [1]. | No adjustment recommended (eGFR 60-89 mL/min) [1]. | | Moderate impairment (CrCl/eGFR 30-59 mL/min) | Initial: 68.5 mg once daily at bedtime. Max: 137 mg/day if tolerated [1]. | Reduce frequency to one dose every 48 hours. Increase titration interval to every 3 weeks [1]. | | Severe impairment (CrCl/eGFR 15-29 mL/min) | 68.5 mg once daily at bedtime [1]. | Reduce frequency to one dose every 96 hours. Increase titration interval to every 4 weeks [1]. | | End-Stage Renal Disease (ESRD) (< 15 mL/min) | Contraindicated [1]. | Contraindicated [1]. |
When designing studies involving amantadine in subjects with renal dysfunction, consider this workflow to ensure accurate and safe dosing:
| Adverse Effect | Reporting Frequency / Key Statistics | Recommended Monitoring & Management |
|---|---|---|
| Hallucinations | 302 reports (ROR=27.57) [1] | Monitor closely after initiation and dosage changes; use with caution in patients with major psychotic disorders [2]. |
| Falls | 286 reports [1] | Monitor for dizziness and lightheadedness, especially after initiation or dosage increase [3] [2]. |
| Somnolence / Falling Asleep | - | Counsel patients on risk of drowsiness; question them directly about sleep episodes during activities [2]. |
| Confusion & Dizziness | Common side effect [3] | Observe for impaired mental alertness or physical coordination; monitor for symptoms of orthostatic hypotension [2]. |
| Drug Inefficacy | 266 reports [1] | For Parkinson's patients, loss of effect may occur after a few months; consider dosage increase or temporary discontinuation [2]. |
The CNS side effects of amantadine are linked to its complex pharmacological profile. Understanding these mechanisms is crucial for troubleshooting and designing experiments.
For the FAQs and troubleshooting guides, you can advise the following strategies to manage CNS side effects:
Dosage Adjustment & Tapering
Proactive Patient Monitoring
Patient Selection & Contraindications
To help your researchers contextualize clinical data, here is a summarized protocol from a recent study investigating amantadine for post-COVID-19 fatigue, which provides a model for structuring clinical trials.
Understanding amantadine's multifaceted mechanisms provides the foundation for predicting and managing its interactions.
The diagram below illustrates amantadine's primary molecular mechanisms of action.
The primary mechanisms driving amantadine's drug interactions include:
The table below details critical contraindications and high-risk scenarios for amantadine use.
| Category | Specific Condition / Situation | Rationale / Risk |
|---|---|---|
| Absolute Contraindications | Hypersensitivity to amantadine or any product component [4] | Risk of serious allergic reactions. |
| End-stage renal disease (for extended-release formulations) [2] | Dangerously high drug accumulation due to inability to excrete. | |
| Major Precautions | Renal Impairment [1] [5] [2] | Requires significant dose reduction based on creatinine clearance to prevent toxicity. |
| History of Mental Illness (e.g., psychosis, depression) [5] [2] | Can exacerbate conditions; may cause hallucinations, depression, or suicidal ideation. | |
| Seizure Disorders [1] [2] | May lower seizure threshold. | |
| Congestive Heart Failure, Peripheral Edema [1] [2] | Can cause or worsen swelling of the extremities. | |
| Orthostatic Hypotension [2] [4] | Can cause or worsen dizziness and fainting upon standing. | |
| Use in Special Populations | Pregnancy (FDA category not assigned; was Category C) [6] | Animal data suggest potential for fetal harm; use only if benefit justifies risk. |
| Breastfeeding [6] [7] | Excreted in milk; potential to inhibit lactation and affect infant; avoidance is generally recommended. | |
| Elderly Patients [1] [2] | Increased sensitivity to side effects (e.g., falls, hallucinations) and higher likelihood of renal impairment. |
For researchers designing protocols or analyzing clinical data, the following management strategies are essential:
For scientists in drug development, the following experimental protocols and considerations are critical when working with amantadine.
The diagram below outlines a systematic approach for evaluating amantadine's potential interactions in a research setting.
Q1: What are the primary mutations conferring amantadine resistance in Influenza A virus?
The primary mutations are single amino acid substitutions in the transmembrane domain of the M2 ion channel protein. These mutations reduce the drug's binding affinity [1] [2].
| Mutation | Key Characteristics & Impact |
|---|---|
| S31N | The most prevalent mutation globally; confers cross-resistance to amantadine and rimantadine; became so widespread that adamantanes were no longer recommended for treatment after 2006 [2] [3]. |
| V27A | A well-characterized resistance mutation that can emerge rapidly during amantadine treatment [1] [4]. |
| L26F | Another mutation within the channel pore that interferes with amantadine binding [4]. |
| A30T | A resistance mutation that can be selected for in vitro and is sometimes observed in circulating viruses [4]. |
| G34E | A less common but documented resistance mutation [4]. |
Q2: My amantadine analogs inhibit M2S31N virus replication but not M2S31N proton currents. What alternative mechanisms should I investigate?
If your compounds do not block the channel's proton conductance, they may be acting on other stages of the viral life cycle. Key alternative mechanisms identified in recent studies include:
Q3: How can I experimentally evaluate the potential for resistance development against a new M2S31N inhibitor?
Serial viral passaging experiments in the presence of your inhibitor are the standard method. The workflow and key interpretations for this experiment can be summarized as follows:
Key Interpretations from Passage Experiments:
Protocol 1: Pseudovirus Entry Assay
Protocol 2: M2-M1 Colocalization Assay by Immunofluorescence
Matrix effects occur when components in a sample co-elute with your analyte and suppress or enhance its ionization, leading to inaccurate results [1]. The table below summarizes the primary assessment techniques.
| Assessment Method | Primary Use | Key Procedure | Interpretation of Results |
|---|---|---|---|
| Post-Column Infusion [1] | Qualitative investigation | A constant flow of analyte is infused into the MS while a blank matrix extract is injected [1]. | A stable signal indicates no matrix effect. Signal dips or rises indicate ion suppression or enhancement at specific retention times [1]. |
| Post-Extraction Spiking [1] | Quantitative measurement | Compare the MS response of analyte spiked into a blank matrix extract to the response in a neat solution [1]. | The Matrix Factor (MF) is calculated. MF < 1 indicates suppression; MF > 1 indicates enhancement. An IS-normalized MF close to 1 is ideal [2] [1]. |
| Pre-Extraction Spiking [1] | Validation of consistency | Spiking analyte into different lots of blank matrix before extraction and measuring accuracy/precision [1]. | Accuracy within ±15% and CV ≤15% across at least 6 matrix lots demonstrates consistent method performance despite any matrix effect [1]. |
The following diagram illustrates the workflow for detecting matrix effects using the post-column infusion and post-extraction spiking methods.
Once detected, you can use the following strategies to compensate for or reduce matrix effects.
| Strategy | Description | Practical Example / Evidence |
|---|---|---|
| Stable Isotope-Labeled IS | Using an IS like Amantadine-d6 to compensate for matrix effects [2] [1]. | A validated method showed IS-normalized MFs of 0.981 to 1.012, demonstrating effective compensation [2]. |
| Optimized Sample Cleanup | Using SPE instead of simple protein precipitation to remove more phospholipids [2] [1]. | An LC-MS/MS method used Strata-X-C SPE cartridges, achieving precise recovery and low matrix effects [2]. |
| Chromatographic Optimization | Altering the LC method to shift the analyte's retention time away from the region of ion suppression [1]. | Not explicitly detailed in results, but this is a standard practice guided by post-column infusion results [1]. |
| Sample Dilution | Diluting the sample to reduce the concentration of interfering compounds [1]. | Recommended for study samples where sensitivity is not a limiting factor [1]. |
| Switching Ionization Mode | Changing from ESI to APCI, which is generally less susceptible to matrix effects [1]. | A potential solution if other optimizations fail, though it has limitations (e.g., for non-volatile analytes) [1]. |
The following table summarizes key performance data related to matrix effects from two published LC-MS methods for amantadine, demonstrating what is achievable in a well-optimized assay.
| Parameter | LC-ESI-MS/MS Method [2] | LC-MS³ Method [3] |
|---|---|---|
| Internal Standard | Amantadine-d6 [2] | Amantadine-d15 [3] |
| Sample Preparation | Solid Phase Extraction (SPE) [2] | Protein Precipitation (PPT) [3] |
| Matrix Effect (Absolute) | Not explicitly stated | 99.0% - 102.9% [3] |
| IS-Normalized Matrix Factor | 0.981 - 1.012 [2] | Within acceptable limits [3] |
| Extraction Recovery | 97.89% - 100.28% [2] | 97.2% - 98.2% [3] |
Q1: What is the best internal standard for compensating matrix effect in amantadine bioanalysis? A stable isotope-labeled internal standard (SIL-IS) such as Amantadine-d6 or Amantadine-d15 is the gold standard [2] [3]. It co-elutes with the analyte and experiences nearly identical matrix effects, allowing for perfect compensation, as shown by an IS-normalized MF very close to 1.0 [2] [1].
Q2: My internal standard response is unstable in incurred samples, but calibration standards are fine. What should I do? This indicates a subject-specific matrix effect, possibly from metabolites or co-administered drugs [1]. It is recommended to re-analyze the affected samples with a greater dilution factor. If the IS response normalizes and the recalculated concentration is within ±20% of the original value, the result can be considered reliable [1].
Q3: Can I completely eliminate matrix effect? It is very challenging to eliminate it entirely. The practical goal is to demonstrate that it is consistent and adequately compensated for by the internal standard. This is confirmed by validating the method with pre-extraction spiked QCs in at least six different lots of matrix and meeting accuracy and precision criteria [1].
| Study / Analysis | Population & Intervention | Key Finding on DRS | Clinical Interpretation |
|---|---|---|---|
| Giacino et al. (2012) [1] | 184 patients in a vegetative or minimally conscious state 4-16 weeks post-TBI. Amantadine vs. Placebo for 4 weeks. | Faster recovery with amantadine during 4-week treatment (difference in slope: 0.24 points/week; P=0.007). No significant difference in overall improvement at 6 weeks (2 weeks post-treatment) [1]. | Amantadine accelerates the rate of functional recovery during active treatment, but the ultimate degree of recovery at 6 weeks was similar to placebo. |
| Updated Meta-Analysis (2024) [2] [3] | 6 RCTs with 426 patients. Pooled analysis of DRS scores. | No significant overall difference in DRS between groups (MD -0.50; 95% CI -4.17–3.17; p = 0.789) [2] [3]. | The benefit of amantadine on DRS may be specific to the timing of the assessment and duration of treatment. |
| Subgroup Analysis (2024 Meta-Analysis) [3] | Subgroup analysis based on follow-up time. | At 6 weeks, a significant benefit for amantadine was found. At 3-4 weeks, no significant difference was observed [3]. | Confirms that the therapeutic effect on function becomes more apparent with a longer treatment duration. |
| Other Systematic Review [4] | 3 RCTs with 281 patients with moderate to severe TBI. | Concluded there is high-certainty evidence that amantadine may have a beneficial effect on functional outcome (primarily measured by DRS) [4]. | Supports the use of amantadine for functional improvement in the moderate to severe TBI population. |
To critically appraise the existing evidence and design future trials, understanding the methodology of pivotal studies is essential.
This study provides the strongest evidence for amantadine's effect on the rate of recovery [1].
This analysis provides an updated synthesis of all available RCT evidence [2] [3].
The therapeutic effect of amantadine in TBI is attributed to its multiple mechanisms of action, which target various pathophysiological pathways across different phases of brain injury. The following diagram illustrates these pathways and amantadine's proposed sites of action.
This diagram shows how amantadine's multi-target mechanism counteracts secondary brain injury [5]:
| Formulation | Mechanism of Action | Key Efficacy Outcomes | Impact on OFF Time | Common Adverse Events |
|---|
| Extended-Release (ER) / DR (e.g., ADS-5102/GOCOVRI) | Non-competitive NMDA receptor antagonism; modulates glutamatergic signaling [1] [2]. | Significant reduction in UDysRS score vs. placebo (difference: -7.9 to -9.3 points) [3] [4]. Increased "ON time" without troublesome dyskinesia by ~4 hours [4]. | Reduced OFF time by 0.5-0.9 hours [3] [4]. | Visual hallucinations (23.8%), peripheral edema (23.8%), dizziness (22.2%), dry mouth, constipation [3] [4]. | | Immediate-Release/Extended-Release (IR/ER) (e.g., OS320/OSMOLEX ER) | Combines immediate and extended release for once-daily dosing [5]. | Mixed trial results; significant UDysRS reduction in one of two pivotal trials (ALLAY-LID II) and pooled analysis [5]. Increased "ON time" without troublesome dyskinesia at 258 mg dose [5]. | No significant effect on OFF time [5]. | Hallucinations (up to 10.7% at 258 mg), leading to discontinuation in some patients [5]. | | Immediate-Release (IR) | Same core mechanism, but requires multiple daily doses [6] [2]. | Effective in reducing dyskinesia per meta-analysis (Standardized Mean Difference: -1.32) [6]. May reduce OFF time, though evidence is limited by short study durations [6]. | Reduced OFF time (Mean Difference: -0.75 hours) [6]. | Safety profile consistent with other formulations; includes dry mouth, hallucinations, peripheral edema [6]. |
For researchers designing clinical trials, the methodologies from key studies of these formulations serve as robust references.
The workflow of these core trial designs can be summarized as follows:
The efficacy of amantadine in LID is largely attributed to its action on the glutamatergic system, beyond its mild dopaminergic effects [2] [7].
This targeted pathway is illustrated below:
| Feature | Amantadine | Rimantadine |
|---|---|---|
| Primary Medical Uses | Parkinson's disease, drug-induced dyskinesia, (historically) Influenza A [1] [2] | Prophylaxis and treatment of Influenza A [3] |
| Antiviral Mechanism | Inhibition of influenza A M2 proton channel, preventing viral uncoating [2] [4] | Inhibition of influenza A M2 proton channel, preventing viral uncoating [3] |
| Pharmacokinetic Half-Life | 10-31 hours [4] | 24-36 hours [5] [3] |
| Metabolism & Excretion | Minimally metabolized; >90% excreted unchanged in urine [1] [2] | Extensively metabolized in the liver; <25% excreted unchanged in urine [5] [3] |
| Protein Binding | ~67% [4] | ~40% [3] |
| Key Side Effect Profile | More CNS effects: dizziness, confusion, hallucinations, insomnia, lightheadedness [1] [2] | Fewer CNS effects; more gastrointestinal: nausea, stomach pain [6] [5] |
| Dosing in Renal Impairment | Required (significant adjustment) [1] [2] | Required (adjustment recommended) [5] |
| Current Antiviral Recommendation | Not recommended due to high resistance [2] [4] | Not recommended due to high resistance [4] |
The differences in how these drugs are processed by the body explain much of their varying side effect profiles.
The following diagram illustrates the shared antiviral mechanism of both drugs and the basis for resistance.
Both amantadine and rimantadine share the same mechanism: they inhibit the influenza A virus M2 ion channel, preventing the acidification of the virion inside the endosome, a crucial step for uncoating and release of the viral genome into the host cell [3] [4]. A single mutation in the M2 gene can confer cross-resistance to both drugs, which is why they are no longer recommended for influenza [4].
The nature and frequency of side effects are the most significant clinical differentiators.
The comparative profile of these drugs is backed by clinical studies.
| Study / Intervention | Study Design & Participants | Fatigue Outcome (Scale) | Key Efficacy Findings | Safety & Tolerability |
|---|
| Amantadine (TRIUMPHANT-MS) [1] | RCT, Crossover, Double-blind N=141 | Modified Fatigue Impact Scale (MFIS) | Not superior to placebo (p=0.20) [1] | Higher adverse events vs. placebo (39% vs. 31%); headaches, insomnia, anxiety [1] | | Acupuncture (RCT vs. Amantadine) [2] | RCT, Single-blind N=60 | Fatigue Severity Scale (FSS) | Significantly lower FSS scores vs. amantadine post-treatment and at 2-month follow-up [2] [3] | Associated with fewer adverse effects than amantadine [2] | | Acupuncture (Systematic Review) [4] | Meta-analysis (6 studies) | Various fatigue scales | Significantly reduces fatigue (MD: -0.92, 95% CI: -1.36 to -0.47, p<0.0001) [4] | Potential as a therapeutic intervention [4] | | Non-Pharmacological Interventions (NMA) [5] | Network Meta-analysis (73 RCTs) | Various fatigue scales | Acupuncture/massage ranked among the most effective non-drug interventions after combined therapies [5] | Effective alternative to pharmacological treatments [5] |
For researchers, the methodological details of the cited studies are critical for evaluating the evidence.
While the exact mechanisms are still under investigation, contemporary biomechanical and neurophysiological research provides several plausible theories. The following diagram illustrates the integrated biological process from mechanical stimulation to systemic effects.
The biomechanical process begins when needle insertion causes mechanical coupling with connective tissue, activating fibroblasts and triggering a cascade of biochemical responses [6]. These mechanical signals are converted into electrochemical signals through the activation of mechanosensitive ion channels [6]. The resulting signals are then propagated via local nerve afferents and biochemical mediators, leading to systemic effects such as modulation of the central nervous system and anti-inflammatory responses [7], which are hypothesized to contribute directly to the reduction of fatigue.
For researchers and clinicians, the evidence suggests a shift in the therapeutic landscape for MS-related fatigue:
Both drugs are non-competitive, voltage-dependent NMDA receptor antagonists, but they differ in affinity and kinetics. Memantine is generally recognized as the more potent and specific NMDA receptor blocker [1] [2].
| Feature | Amantadine | Memantine |
|---|---|---|
| Primary Mechanism | Non-competitive NMDA receptor antagonist; also increases dopamine release and blocks reuptake [3] [2]. | Non-competitive, low-affinity, voltage-dependent NMDA receptor antagonist [2]. |
| NMDA Receptor Blockade | Weaker, broader pharmacology [1]. | More potent and specific [1]. |
| Binding Kinetics | Rapid unblocking kinetics; recovery time constant ~0.25s [4]. | Intermediate unblocking kinetics; recovery time constants: fast (~1.3s), slow (~17-21s) [4]. |
| IC50 (NMDA) | ~14.9 µM (in Mg²⁺-free conditions) [4]. | ~1.28 µM (in Mg²⁺-free conditions) [4]. |
| Impact of Mg²⁺ | Potency significantly reduced in presence of physiological Mg²⁺ [5]. | Potency significantly reduced in presence of physiological Mg²⁺ [5]. |
| Additional Actions | Sigma-1 receptor agonist; nicotinic acetylcholine receptor negative modulator; antiviral (M2 protein) [6] [3]. | 5-HT3 receptor antagonist; nicotinic acetylcholine receptor antagonist [2]. |
The following diagram illustrates the core mechanism of NMDA receptor blockade shared by both drugs, which underpins their neuroprotective effects.
Evidence for neuroprotection comes from various in vitro and in vivo models. Key experimental findings are summarized below.
| Model / Context | Amantadine Findings | Memantine Findings |
|---|---|---|
| General NMDAR-mediated Excitotoxicity | Shown to have neuroprotective properties in vitro [7]. | Approved for moderate-to-severe Alzheimer's disease; protects against excitotoxicity [5] [2]. |
| Nucleus Basalis Magnocellularis (Rat) | Shows neuroprotective activity [8]. | Shows neuroprotective activity; effects comparable to MK-801 [8]. |
| Experimental Allergic Encephalomyelitis (EAE) | Improves neurological deficits; decreases IL-6, IL-1β, TNF-α mRNA [2]. | Improves neurological deficits; decreases pro-inflammatory cytokines [2]. |
| Anti-inflammatory Effects | Reduces neuroinflammation in sepsis model; inhibits pro-inflammatory factors in microglia [2]. | Decreases microglia activation; reduces pulmonary inflammation; anti-inflammatory in blood-brain barrier model [2]. |
| Parkinson's Disease Models | Protective effect in midbrain cultures challenged with LPS/MPP+ (independent of NMDAR) [2]. | Protective effect against 6-OHDA lesions in dopaminergic cells [2]. |
| Spinal Cord Injury (Rat) | Protective effect via reduced inflammation, apoptosis, and oxidative stress [2]. | Information not specifically highlighted in search results. |
For R&D professionals, understanding the foundational methodologies is critical.
Whole-Cell Patch-Clamp for Channel Blockade
In Vivo Neuroprotection Assay
The distinct profiles of each drug lead to different clinical and research priorities.
| Aspect | Amantadine | Memantine |
|---|---|---|
| Approved Uses | Parkinson's disease, dyskinesia, influenza A (no longer recommended) [3]. | Moderate-to-severe Alzheimer's disease [1] [2]. |
| Off-label & Investigational Uses | Fatigue in multiple sclerosis, disorders of consciousness (e.g., traumatic brain injury), potential anti-inflammatory/antiviral (COVID-19) [6] [3] [2]. | Vascular dementia, neuropathic pain, other dementias [2]. |
| Research Focus | Repurposing for TBI, fatigue, anti-inflammatory effects [6]. | Cognitive decline, neuroprotection in chronic neurodegeneration [2]. |
For researchers and drug development professionals, the key distinctions are:
The choice between them in a research context should be guided by the specific pathological mechanism being targeted: multi-system dysfunction versus focused excitotoxicity.
The core finding from the latest research is that amantadine hydrochloride (AMH) acts as a powerful potentiator of azole antifungal drugs against drug-resistant C. albicans [1] [2].
The synergy is primarily attributed to the following mechanisms, with fluconazole (FLC) used as a representative azole in the studies:
| Mechanism of Action | Experimental Evidence |
|---|---|
| Inhibition of Drug Efflux Pumps [1] | Rhodamine 6G efflux assay showed AMH reduced efflux pump activity, increasing intracellular azole concentration [1]. |
| Suppression of Early Biofilm Formation [1] | Combined AMH+FLC treatment resulted in stronger inhibition of early biofilm development than either drug alone [1]. |
| Reduction of Virulence Factors [1] | Egg yolk agar assay demonstrated the combination synergistically reduced extracellular phospholipase activity, a key virulence factor [1]. |
The combination therapy has demonstrated significant efficacy in both laboratory and animal models.
The table below summarizes the findings from in vitro studies:
| Assessment Method | Key Finding | Significance / FICI Interpretation |
|---|---|---|
| Fractional Inhibitory Concentration Index (FICI) [1] | FICI values for AMH + azole combinations were <0.5 against drug-resistant C. albicans planktonic cells [1]. | FICI ≤ 0.5: Synergy; 0.5-4.0: No interaction; >4.0: Antagonism |
| Time-Kill Assays (from earlier 2013 study) [3] | AMH analog AC17 + miconazole achieved >3 log10 reduction in CFU/mL, making the fungistatic azole fungicidal [3]. | Fungicidal activity is defined as a ≥3 log10 (99.9%) reduction in colony count. |
The in vivo efficacy was validated using a Galleria mellonella (wax moth larva) model of infection [1]:
An earlier study using a guinea pig model of cutaneous candidiasis also supports these findings, showing a significant reduction in fungal burden with the combination of an AMH analog and fluconazole [3].
To help you evaluate or replicate these findings, here is a summary of the key experimental methodologies used in the primary 2025 study [1]:
In Vitro Susceptibility Testing
Efflux Pump Activity Assay
Biofilm Inhibition Assay
Extracellular Phospholipase Activity Assay
In Vivo Efficacy Model
The following diagram illustrates the proposed mechanisms of amantadine and the key experiments used to validate them:
This combination strategy offers several key advantages for clinical translation and drug development:
While the data is promising, further investigation is needed to fully translate these findings:
The following table summarizes key findings from a recent meta-analysis (2025) of randomized controlled trials (RCTs) investigating amantadine in TBI [1].
| Outcome Measure | Time Point | Findings (Amantadine vs. Placebo) | Certainty of Evidence |
|---|---|---|---|
| Glasgow Coma Scale (GCS) | Day 3 | No significant difference | Moderate (Low heterogeneity) |
| Day 7 | Significantly higher in amantadine group (MD 1.50, 95% CI 0.08–2.92) | Low (Substantial heterogeneity) | |
| Mini-Mental State Examination (MMSE) | During Treatment | Significantly higher in amantadine group (MD 3.23, 95% CI 0.53–5.94) | Moderate (Low heterogeneity) |
| Disability Rating Scale (DRS) | 3-4 Weeks | No significant difference | Very Low (Substantial heterogeneity) |
| 6 Weeks | Significant benefit for amantadine (in subanalysis) | Low | |
| Glasgow Outcome Scale (GOS) | Not Specified | No significant difference | Moderate (Low heterogeneity) |
| Hospital Stay / Ventilation | During Admission | No significant difference | Moderate (Low heterogeneity) |
The evidence in the table above is primarily derived from a systematic approach. Here are the detailed methodologies for the core research:
1. 2025 Meta-Analysis of RCTs [1]
2. Preclinical Study on Mechanism of Action (2025) [2]
The functional improvements observed in clinical studies are supported by several pharmacological mechanisms. The experimental workflow below illustrates how these mechanisms were investigated in recent research.
Figure 1: Experimental Workflow for Investigating Amantadine's Mechanism in Neural Repair. This diagram outlines the multi-omics and validation approach used to elucidate how amantadine modulates the immune response after neural injury [2].
Amantadine's effects are attributed to its multimodal action, which includes established and newly discovered pathways:
For researchers and drug development professionals, the current data on amantadine presents a compelling but complex picture:
The table below summarizes the clinical status and mechanism of amantadine for influenza A.
| Aspect | Details |
|---|---|
| Current Clinical Recommendation | Not recommended for treatment or prophylaxis of influenza A by the CDC due to high levels of resistance [1]. |
| Viral Target | Influenza A Matrix-2 (M2) proton channel [2] [1]. |
| Primary Mechanism of Action | Blocks the M2 ion channel, preventing the viral uncoating step within the host cell and disrupting viral assembly [2] [1]. |
| Primary Mechanism of Resistance | Single amino acid substitutions in the M2 transmembrane domain (notably S31N), which prevent the drug from binding effectively [2]. Over 95% of circulating influenza A viruses carry the M2S31N mutation [2]. |
Researchers are synthesizing and testing new amantadine analogs to find compounds effective against resistant influenza strains. The following table summarizes key experimental data from a recent study [2].
| Compound Analog | Target IAV Strains & Mutations | Key Findings & Proposed Mechanisms |
|---|---|---|
| 2-propyl-2-adamantyl (Compound 38) | Inhibits IAVs with M2S31N mutation [2]. | Low micromolar activity; inhibits viral cellular entry (possibly by increasing endosomal pH, disrupting membrane fusion) [2]. |
| 1-adamantyl substituted piperidine (Compound 49) | Inhibits IAVs with M2S31N mutation [2]. | Low micromolar activity; disrupts M2-M1 protein colocalization during viral assembly; well-tolerated in mouse models [2]. |
| 2-adamantyl substituted spiranic pyrrolidine (Compound 26) | Inhibits IAVs with M2S31N mutation [2]. | Disrupts M2-M1 protein colocalization during viral assembly [2]. |
The preclinical study on amantadine analogs used the following key methodologies [2]:
The diagrams below illustrate the established mechanism of amantadine and the research logic for evaluating new analogs.
Amantadine Antiviral Mechanism
Research Workflow for Amantadine Analogs
The table below summarizes data from a 2025 Bayesian Network Meta-Analysis that compared 12 anti-dyskinetic drugs. The ranking is based on the Surface Under the Cumulative Ranking Curve (SUCRA); a higher SUCRA value (closer to 1.0) indicates better performance [1].
| Drug Name | Efficacy for Dyskinesia (SUCRA) | Efficacy for OFF Time Reduction (SUCRA) | Tolerability (Withdrawals due to AEs - SUCRA) |
|---|---|---|---|
| Amantadine Extended-Release (ER) | 0.934 | 0.833 | 0.900 |
| Amantadine Immediate-Release (IR) | 0.680 | 0.902 | Not top-ranked |
| Foliglurax | Not specified | 0.526 | Not top-ranked |
| Mavoglurant | Not specified | 0.464 | Not top-ranked |
| Fipamezole | Not specified | Not specified | 0.812 (Overall withdrawals) |
| Sarizotan | Not specified | 0.012 | Not top-ranked |
> Interpretation Note: For "Withdrawals due to AEs," a higher SUCRA value indicates a worse tolerability profile (more withdrawals). Therefore, Amantadine ER's high ranking here reflects a higher incidence of adverse events leading to discontinuation, which must be weighed against its superior efficacy [1].
A 2025 systematic review and meta-analysis further detailed the effects of different amantadine formulations, confirming the findings above [2].
The therapeutic effects of amantadine in Parkinson's disease are multifaceted and not fully understood. The primary mechanisms are visualized below and include [3] [4]:
For a complete profile, note the following key points for clinical development and application [3]:
The body of evidence strongly supports Amantadine ER as the most effective agent for managing levodopa-induced dyskinesia, with an additional benefit of reducing OFF time. The choice between formulations involves a trade-off: while Amantadine ER offers superior efficacy for dyskinesia, its tolerability profile may be less favorable than that of other options.
Corrosive;Irritant;Health Hazard